Artoindonesianin B 1
Description
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Properties
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWWLJFWZOKLLA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Artoindonesianin B: Chemical Structure, Properties, and Biological Activity
Introduction
Artoindonesianin B is a naturally occurring prenylated flavone (B191248) that has garnered interest within the scientific community for its notable cytotoxic properties. First isolated from the root of the Indonesian plant Artocarpus champeden, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and known biological effects of Artoindonesianin B, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Artoindonesianin B is a complex flavonoid derivative with the molecular formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[1] Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.
Table 1: Physicochemical Properties of Artoindonesianin B
| Property | Value | Source/Method |
| Molecular Formula | C₂₆H₂₈O₈ | PubChem[1] |
| Molecular Weight | 468.5 g/mol | PubChem[1] |
| IUPAC Name | 6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one | PubChem[1] |
| Appearance | Yellow powder | Hakim et al., 1999 |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 8 | Predicted |
| Rotatable Bonds | 5 | Predicted |
| Topological Polar Surface Area | 127 Ų | Predicted |
| LogP (o/w) | 4.5 | Predicted |
Spectroscopic Data
The structural elucidation of Artoindonesianin B was primarily based on the following spectroscopic data as reported by Hakim et al. (1999).
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) of Artoindonesianin B showed a protonated molecular ion peak [M+H]⁺ at m/z 469.1883, which is consistent with the molecular formula C₂₆H₂₈O₈.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: ¹H and ¹³C NMR Spectral Data of Artoindonesianin B
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.7 (s) | |
| 3 | 108.2 (s) | |
| 4 | 182.0 (s) | |
| 4a | 104.9 (s) | |
| 5 | 155.6 (s) | 13.83 (s, OH) |
| 6 | 98.4 (d) | 6.77 (s) |
| 7 | 153.5 (s) | |
| 8 | 93.5 (d) | |
| 8a | 152.9 (s) | |
| 1' | 115.4 (d) | 6.59 (d, 16.0) |
| 2' | 137.9 (d) | 6.71 (d, 16.0) |
| 3' | 121.7 (d) | 2.43 (m) |
| 4' | 25.5 (q) | 1.08 (d, 6.8) |
| 5' | 25.5 (q) | 1.08 (d, 6.8) |
| 6' | 161.8 (s) | |
| 7' | 105.5 (s) | |
| 8' | 160.5 (s) | |
| 9' | 101.4 (s) | |
| 10' | 158.3 (s) | |
| 11' | 83.4 (s) | |
| 12' | 24.3 (q) | 1.30 (s) |
| 13' | 24.3 (q) | 1.45 (s) |
| 14' | 28.1 (t) | 2.63 (dd, 14.0, 4.0) |
| 15' | 40.1 (d) | 4.36 (dd, 14.0, 4.0) |
| OMe | 60.1 (q) | 3.99 (s) |
Biological Activity
Cytotoxicity
Artoindonesianin B has demonstrated significant cytotoxic activity against murine leukemia (P-388) cells. In a study by Hakim et al. (1999), it exhibited an IC₅₀ value of 3.9 μg/mL. This level of activity suggests its potential as a lead compound for the development of novel anticancer agents.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of Artoindonesianin B's cytotoxicity has not been fully elucidated, studies on structurally similar prenylated flavonoids isolated from Artocarpus species suggest that their anticancer effects are often mediated through the induction of apoptosis. It is plausible that Artoindonesianin B shares a similar mechanism of action. A proposed signaling pathway involves the activation of intrinsic and extrinsic apoptotic pathways, potentially through the modulation of key signaling molecules such as caspases and members of the Bcl-2 family. Furthermore, the involvement of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation and apoptosis, is also a likely component of its mechanism.
Experimental Protocols
Isolation of Artoindonesianin B
The following is a generalized protocol for the isolation of Artoindonesianin B from the roots of Artocarpus champeden, based on the methods described by Hakim et al. (1999).
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Extraction:
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Air-dried and powdered roots of Artocarpus champeden are macerated with methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours).
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The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
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Chromatographic Separation:
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The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel.
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The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification:
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Fractions containing Artoindonesianin B are combined and further purified by repeated column chromatography or preparative TLC using appropriate solvent systems until a pure compound is obtained.
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The purity of the isolated compound is confirmed by HPLC analysis.
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Cytotoxicity Assay against P-388 Murine Leukemia Cells
The cytotoxic activity of Artoindonesianin B can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture:
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P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
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Assay Procedure:
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Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
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A stock solution of Artoindonesianin B is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve a range of final concentrations.
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The cells are treated with the various concentrations of Artoindonesianin B and incubated for 48 hours. Control wells containing cells treated with DMSO alone are also included.
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After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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The medium is then carefully removed, and the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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The percentage of cell viability is calculated for each concentration relative to the control.
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The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
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Conclusion
Artoindonesianin B is a prenylated flavone with a well-characterized chemical structure and significant cytotoxic activity against murine leukemia cells. Its interesting biological profile makes it a promising candidate for further investigation in the field of cancer research and drug discovery. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of this natural product. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Artoindonesianin B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Artoindonesianin B, a prenylated flavone (B191248) with noteworthy cytotoxic properties. The document details its natural origin, outlines a representative methodology for its isolation and purification, and discusses its biological activity, offering insights for further research and development.
Natural Source of Artoindonesianin B
Artoindonesianin B is a natural product isolated from the root of Artocarpus champeden , a tree species belonging to the Moraceae family.[1] This plant is endemic to Indonesia, where it is commonly known as "Cempedak".[2] The genus Artocarpus is a rich source of prenylated flavonoids, which are a class of compounds known for their diverse and potent biological activities.[3][4]
Isolation and Purification of Artoindonesianin B
While the seminal paper by Hakim et al. (1999) outlines the isolation of Artoindonesianin B, specific experimental details are not fully available in the public domain.[1] Therefore, the following protocol is a representative methodology compiled from various studies on the isolation of prenylated flavonoids from Artocarpus species. This protocol is intended to serve as a practical guide for researchers.
General Experimental Workflow
The isolation of Artoindonesianin B typically involves a multi-step process beginning with the extraction of the plant material, followed by fractionation and chromatographic purification.
Detailed Experimental Protocols
2.2.1. Plant Material Collection and Preparation
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The roots of Artocarpus champeden are collected and identified by a qualified botanist.
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The plant material is washed, cut into small pieces, and air-dried in the shade.
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The dried roots are then ground into a fine powder.
2.2.2. Extraction
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The powdered root material is macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours), with the solvent being replaced periodically.
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The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
2.2.3. Fractionation
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The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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Each fraction is concentrated under reduced pressure to yield the respective crude fractions. Based on the polarity of similar flavonoids, Artoindonesianin B is expected to be concentrated in the ethyl acetate fraction.
2.2.4. Chromatographic Purification
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The ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
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Fractions obtained from VLC are monitored by Thin Layer Chromatography (TLC). Those showing similar profiles are combined.
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The combined fractions containing the compound of interest are further purified by repeated column chromatography on silica gel, using a gradient of n-hexane-ethyl acetate or chloroform-methanol as the mobile phase.
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Final purification may be achieved by recrystallization to yield pure Artoindonesianin B.
Structure Elucidation
The structure of the isolated Artoindonesianin B is confirmed by spectroscopic methods, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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¹H Nuclear Magnetic Resonance (NMR): To determine the number, type, and connectivity of protons.
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¹³C Nuclear Magnetic Resonance (NMR): To determine the number and type of carbon atoms.
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2D NMR (COSY, HMQC, HMBC): To establish detailed correlations between protons and carbons for unambiguous structure determination.
Quantitative Data
Quantitative data regarding the isolation of Artoindonesianin B is scarce in the available literature. The table below presents the known cytotoxic activity of Artoindonesianin B and related compounds isolated from Artocarpus species.
| Compound | Natural Source | Cell Line | IC₅₀ (µg/mL) |
| Artoindonesianin B | Artocarpus champeden (root) | Murine Leukemia (P-388) | 3.9 |
| Artoindonesianin A | Artocarpus champeden (root) | Murine Leukemia (P-388) | 21.0 |
| Artoindonesianin U | Artocarpus champeden (heartwood) | Murine Leukemia (P-388) | 2.0 |
| Artoindonesianin V | Artocarpus champeden (heartwood) | Murine Leukemia (P-388) | 0.5 |
| Artonin E | Artocarpus communis | AGS (human gastric adenocarcinoma) | - |
Biological Activity and Potential Signaling Pathways
Artoindonesianin B has been reported to exhibit significant cytotoxic activity against murine leukemia (P-388) cells, with an IC₅₀ value of 3.9 µg/mL. While the specific molecular mechanism of Artoindonesianin B's cytotoxicity has not been elucidated, studies on other structurally related prenylated flavonoids from Artocarpus provide insights into potential signaling pathways.
For instance, Artonin E, another prenylated flavonoid from Artocarpus communis, has been shown to overcome TRAIL (TNF-related apoptosis-inducing ligand) resistance in human gastric adenocarcinoma cells. This effect is mediated by the induction of caspase-dependent apoptosis, an increase in p53 and DR5 (Death Receptor 5) protein levels, and the generation of reactive oxygen species (ROS). Furthermore, other prenylated flavonoids have been found to induce apoptosis by activating the p38/MAPK pathway.
Based on this evidence, a hypothetical signaling pathway for the cytotoxic action of Artoindonesianin B can be proposed. It is important to note that this pathway is speculative and requires experimental validation for Artoindonesianin B.
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of Artoindonesianin B against P-388 murine leukemia cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture: P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
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Compound Treatment: Artoindonesianin B is dissolved in DMSO to prepare a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by viable cells to form a purple formazan (B1609692) product.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an isopropanol-HCl solution) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
Artoindonesianin B, a prenylated flavone from Artocarpus champeden, demonstrates significant cytotoxic activity. This technical guide provides a foundational understanding of its natural source and a representative methodology for its isolation. While the precise molecular mechanisms of its action are yet to be fully elucidated, the proposed signaling pathways, based on related compounds, offer a starting point for further investigation. The information presented here is intended to support researchers and drug development professionals in exploring the therapeutic potential of Artoindonesianin B.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artoindonesianin-E suatu senyawa baru turunan flavanon dari tumbuhan Artocarpus Champeden | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Artocarpus champeden: A Promising Source of the Bioactive Flavonoid Artoindonesianin B
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Artocarpus champeden, commonly known as cempedak, is a fruit-bearing tree native to Southeast Asia. Beyond its culinary uses, this plant has garnered significant attention in the scientific community as a rich source of bioactive compounds, particularly prenylated flavonoids. Among these, Artoindonesianin B, a flavone (B191248) isolated from the roots of A. champeden, has demonstrated notable cytotoxic activity, positioning it as a compound of interest for further investigation in oncology and drug discovery. This technical guide provides an in-depth overview of Artocarpus champeden as a source of Artoindonesianin B, detailing its isolation, quantification, and potential mechanisms of action for researchers, scientists, and drug development professionals.
Artoindonesianin B: Isolation and Quantification from Artocarpus champeden
Artoindonesianin B is primarily isolated from the roots of Artocarpus champeden. The isolation process involves solvent extraction followed by chromatographic separation. While specific yield data for Artoindonesianin B is not extensively reported in publicly available literature, a general methodology can be outlined based on protocols for similar flavonoids from Artocarpus species.
Experimental Protocols
1. Extraction of Crude Flavonoid Mixture from Artocarpus champeden Roots
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Plant Material Preparation: Dried and powdered roots of Artocarpus champeden are used as the starting material.
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Maceration: The powdered root material is macerated in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
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Solvent Evaporation: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Isolation of Artoindonesianin B
The crude extract, rich in a variety of flavonoids and other secondary metabolites, requires further purification to isolate Artoindonesianin B. This is typically achieved through a series of chromatographic techniques.
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Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound (based on comparison with a standard, if available, or by spectroscopic analysis) are further purified using pTLC with an appropriate solvent system.
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Recrystallization: The isolated compound can be further purified by recrystallization from a suitable solvent to obtain pure Artoindonesianin B.
3. Quantification of Artoindonesianin B using High-Performance Liquid Chromatography (HPLC)
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Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this purpose.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
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Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a mixture of acetonitrile (B52724) (Solvent A) and water with a small percentage of formic acid or acetic acid (to improve peak shape and resolution) (Solvent B). The gradient program would involve a gradual increase in the proportion of Solvent A.
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Detection: The DAD can be set to monitor the absorbance at the maximum wavelength (λmax) of Artoindonesianin B, which would need to be determined by UV-Vis spectroscopy. Flavonoids typically have strong absorbance in the range of 250-380 nm.
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Quantification: Quantification is achieved by creating a calibration curve using a purified standard of Artoindonesianin B at various concentrations. The peak area of Artoindonesianin B in the sample is then compared to the calibration curve to determine its concentration.
Data Presentation: Quantitative Analysis of Compounds from Artocarpus Species
While specific quantitative data for Artoindonesianin B is scarce, the following table summarizes the cytotoxic activity of various compounds isolated from Artocarpus species, providing a comparative context for its potential potency.
| Compound | Plant Source | Cell Line | IC50 (µg/mL) | Citation |
| Artoindonesianin B | Artocarpus champeden (Root) | Murine Leukemia (P-388) | - | [1] |
| Artoindonesianin A | Artocarpus champeden (Root) | Murine Leukemia (P-388) | - | [1] |
| Artoindonesianin L | Artocarpus rotunda | Murine Leukemia (P-388) | - | [2] |
| Artonin E | Artocarpus species | Colon Cancer (LoVo) | 11.73 ± 1.99 | [3] |
| Artonin E | Artocarpus species | Colon Cancer (HCT116) | 3.25 ± 0.24 | [3] |
Note: Specific IC50 values for Artoindonesianin A and B were not provided in the abstract of the primary source. The paper indicates "exhibited cytotoxic activity".
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of Artoindonesianin B.
Hypothesized Signaling Pathway for Artoindonesianin B-Induced Apoptosis
Based on the known mechanisms of other prenylated flavonoids from Artocarpus species, such as Artonin E, a potential signaling pathway for Artoindonesianin B-induced apoptosis in cancer cells is proposed below. It is hypothesized that Artoindonesianin B may induce apoptosis through the activation of the MAPK signaling pathway.
Caption: Hypothesized MAPK signaling pathway for Artoindonesianin B.
Mechanism of Action and Therapeutic Potential
The cytotoxic activity of Artoindonesianin B against murine leukemia (P-388) cells suggests its potential as an anticancer agent. While the precise molecular mechanisms have not been elucidated for Artoindonesianin B, studies on structurally similar prenylated flavonoids from Artocarpus provide valuable insights. For instance, Artonin E has been shown to induce apoptosis in colon cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.
The prenyl group attached to the flavonoid core is believed to be a key structural feature contributing to the bioactivity of these compounds. It may enhance the compound's lipophilicity, facilitating its interaction with cellular membranes and intracellular targets.
The potential therapeutic applications of Artoindonesianin B warrant further investigation. Its cytotoxic properties make it a candidate for development as a chemotherapeutic agent. However, extensive preclinical studies are required to evaluate its efficacy, selectivity, and safety profile in various cancer models.
Future Directions
To fully unlock the therapeutic potential of Artoindonesianin B, several key areas of research need to be addressed:
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Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation of Artoindonesianin B from A. champeden or establishing a total synthesis route would be crucial for obtaining sufficient quantities for extensive research.
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Elucidation of Mechanism of Action: In-depth studies are needed to unravel the specific molecular targets and signaling pathways modulated by Artoindonesianin B in cancer cells. This would involve techniques such as transcriptomics, proteomics, and kinome profiling.
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In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to assess the in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity of Artoindonesianin B.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Artoindonesianin B could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.
References
The Biological Activity of Artoindonesianin B: A Technical Overview for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Artoindonesianin B, a prenylated flavonoid isolated from the root of the Artocarpus champeden plant, has emerged as a compound of interest in the field of pharmacology due to its noted biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Artoindonesianin B, with a focus on its cytotoxic effects. While direct and extensive research on Artoindonesianin B is somewhat limited, this document synthesizes the available data and draws comparisons with closely related compounds from the Artocarpus genus to present a broader context for its potential therapeutic applications.
Core Biological Activity: Cytotoxicity
The primary biological activity attributed to Artoindonesianin B is its cytotoxic effect against cancer cell lines. Specifically, studies have demonstrated its ability to inhibit the proliferation of murine leukemia (P-388) cells.[1] While the precise IC50 value for Artoindonesianin B against P-388 cells is not consistently reported in publicly available literature, the activity of other prenylated flavonoids isolated from Artocarpus species provides a strong indication of the potential potency of this class of compounds.
Comparative Cytotoxicity of Artocarpus Flavonoids
To contextualize the potential efficacy of Artoindonesianin B, the following table summarizes the cytotoxic activities of other structurally similar compounds isolated from various Artocarpus species against the P-388 murine leukemia cell line.
| Compound Name | Plant Source | IC50 (µg/mL) against P-388 Cells | Reference |
| Artoindonesianin A | Artocarpus champeden | Not specified in abstract | Hakim et al., 1999[1] |
| Artoindonesianin B | Artocarpus champeden | Exhibits activity | Hakim et al., 1999[1] |
| Artoindonesianin P | Artocarpus lanceifolius | 5.9 | Hakim et al., 2002[2][3] |
| Artobiloxanthone | Artocarpus lanceifolius | 1.7 | Hakim et al., 2002 |
| Cycloartobiloxanthone | Artocarpus lanceifolius | 4.6 | Hakim et al., 2002 |
| Artonol B | Artocarpus lanceifolius | >100 | Hakim et al., 2002 |
| Artoindonesianin L | Artocarpus rotunda | Significant cytotoxicity | Hakim et al., 2001 |
| Compound from A. altilis | Artocarpus altilis | 6.7 | Lotulung et al., 2008 (as cited in another study) |
Experimental Protocols
The evaluation of the cytotoxic activity of Artoindonesianin B and related compounds is predominantly conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay for Cytotoxicity against P-388 Murine Leukemia Cells
Objective: To determine the concentration of a compound that inhibits the growth of P-388 cells by 50% (IC50).
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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P-388 murine leukemia cells
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
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Artoindonesianin B (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
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MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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96-well microtiter plates
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Humidified incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
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Cell Seeding: P-388 cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
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Compound Treatment: After a pre-incubation period (e.g., 24 hours) to allow for cell attachment and stabilization, the cells are treated with various concentrations of the test compound. A serial dilution of the compound is prepared and added to the wells. Control wells containing untreated cells and blank wells with medium only are also included.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
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MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently shaken to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular mechanisms of Artoindonesianin B have not been extensively elucidated, the known activities of other prenylated flavonoids from Artocarpus suggest potential pathways involved in its cytotoxic effects. The induction of apoptosis is a common mechanism of action for many anticancer compounds.
Apoptosis Induction
Studies on related compounds like Artonin E have shown that they can induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Below is a conceptual workflow illustrating the investigation of apoptosis induction by a test compound.
Caption: Workflow for investigating apoptosis induced by Artoindonesianin B.
Modulation of Signaling Pathways
Flavonoids are known to interact with various cellular signaling pathways that are often dysregulated in cancer. While direct evidence for Artoindonesianin B is pending, related compounds have been shown to affect pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
The diagram below illustrates a potential signaling cascade that could be modulated by Artoindonesianin B, leading to apoptosis.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
Artoindonesianin B: A Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artoindonesianin B is a prenylated flavone (B191248) first isolated from the root of Artocarpus champeden. This technical guide provides a comprehensive overview of its discovery, history, and initial biological characterization. While in-depth studies on its mechanism of action and total synthesis are not publicly available, this document consolidates the existing knowledge, outlines general experimental protocols for its isolation, and presents its known biological activity. The guide also highlights the significant potential for future research into this cytotoxic natural product.
Discovery and History
Artoindonesianin B was first reported in 1999 by Hakim et al. as a novel natural product isolated from the roots of Artocarpus champeden, a plant belonging to the Moraceae family.[1] This discovery was part of a broader investigation into the chemical constituents of Artocarpus species, which are known to be a rich source of structurally diverse and biologically active flavonoids.[2] The structure of Artoindonesianin B was elucidated through spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), which identified it as a new member of the prenylated flavone class of compounds.[1]
Isolation of Artoindonesianin B
While the original publication does not provide a detailed, step-by-step experimental protocol for the isolation of Artoindonesianin B, a general methodology can be inferred from the standard practices for isolating flavonoids from Artocarpus species.
General Experimental Protocol for Isolation
-
Plant Material Preparation: The roots of Artocarpus champeden are collected, washed, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent such as chloroform (B151607) or ethyl acetate (B1210297), and finally a polar solvent like methanol. Artoindonesianin B, being a flavonoid, is expected to be present in the chloroform or ethyl acetate fraction.
-
Fractionation: The crude extract is concentrated under reduced pressure and then subjected to column chromatography on silica (B1680970) gel.
-
Purification: The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing a compound with the expected characteristics of Artoindonesianin B are combined.
-
Final Purification: The combined fractions are further purified using repeated column chromatography or preparative TLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated Artoindonesianin B is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: A generalized workflow for the isolation of Artoindonesianin B.
Total Synthesis
A review of the scientific literature indicates that a total synthesis of Artoindonesianin B has not yet been reported. The development of a synthetic route would be a valuable contribution to the field, enabling access to larger quantities of the compound for further biological evaluation and the generation of novel analogs.
Biological Activity and Mechanism of Action
Cytotoxic Activity
The initial study on Artoindonesianin B reported that it exhibited cytotoxic activity against murine leukemia (P-388) cells.[1] This finding is consistent with the biological activities of many other prenylated flavonoids isolated from the Artocarpus genus, which have been shown to possess anticancer properties.
Quantitative Data
The following table summarizes the known biological activity of Artoindonesianin B. It is important to note that the specific IC50 value from the original study is not available in the publicly accessible abstract.
| Compound | Cell Line | Biological Activity | IC50 | Reference |
| Artoindonesianin B | Murine Leukemia (P-388) | Cytotoxicity | Not publicly reported | [1] |
Signaling Pathways
Specific studies on the signaling pathways modulated by Artoindonesianin B have not been published. However, based on the known mechanisms of other cytotoxic prenylated flavonoids, it is plausible that Artoindonesianin B may exert its effects through the induction of apoptosis.
Caption: A logical diagram of the hypothesized cytotoxic mechanism.
Future Research Directions
The existing data on Artoindonesianin B, while limited, suggests that it is a promising candidate for further investigation in the context of anticancer drug discovery. Key areas for future research include:
-
Full Characterization of Cytotoxic Activity: Determining the IC50 values of Artoindonesianin B against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which Artoindonesianin B induces cytotoxicity.
-
Total Synthesis: Developing a robust and efficient total synthesis to provide a sustainable supply of the compound for preclinical studies.
-
Pharmacokinetic and in vivo Studies: Evaluating the absorption, distribution, metabolism, excretion, and in vivo efficacy of Artoindonesianin B in animal models.
Conclusion
Artoindonesianin B is a naturally occurring prenylated flavone with documented cytotoxic properties. While its discovery over two decades ago was a notable contribution to the field of natural product chemistry, it remains an understudied molecule. This technical guide has summarized the available information and highlighted the significant opportunities for future research to unlock the full therapeutic potential of this intriguing compound.
References
An In-depth Technical Guide to Artoindonesianin B and Related Prenylated Flavonoids for Researchers and Drug Development Professionals
Introduction
Artoindonesianin B is a prenylated flavone (B191248) that belongs to a larger class of structurally related natural products isolated from various species of the genus Artocarpus. These compounds, including a series of other Artoindonesianins, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Artoindonesianin B and its related prenylated flavonoids, with a focus on their isolation, characterization, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Artoindonesianin B is a flavone, a class of flavonoids characterized by a C6-C3-C6 backbone. The core structure is further modified by the addition of one or more prenyl groups, which are five-carbon isoprene (B109036) units. The presence and position of these lipophilic prenyl chains are crucial for the biological activity of these molecules, enhancing their interaction with cellular membranes and target proteins[1][2]. The exact structure of Artoindonesianin B was determined through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[3].
Isolation and Characterization
General Experimental Workflow
The isolation of Artoindonesianin B and related prenylated flavonoids from Artocarpus species typically follows a multi-step process involving extraction, fractionation, and purification. A generalized workflow for this process is depicted below.
Experimental Protocols
Plant Material Preparation: The root of Artocarpus champeden is collected, air-dried, and ground into a fine powder.
Extraction: The powdered plant material is typically extracted exhaustively with organic solvents such as methanol or ethyl acetate (B1210297) at room temperature[4]. The solvent is then evaporated under reduced pressure to yield a crude extract.
Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used as stationary phases. The fractions are eluted with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol[4].
-
Preparative Thin-Layer Chromatography (TLC): This technique is often used for the final purification of the isolated compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the final purification and to check the purity of the isolated compounds.
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid skeleton.
-
Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups in the molecule.
Biological Activities and Quantitative Data
Artoindonesianin B and its related prenylated flavonoids exhibit a wide range of biological activities. The primary reported activity for Artoindonesianin B is its cytotoxicity against murine leukemia (P-388) cells. Other related compounds from Artocarpus species have demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various human cancer cell lines.
Cytotoxic Activity
The cytotoxic potential of Artoindonesianin B and several related compounds has been evaluated against various cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Artoindonesianin B | P-388 (murine leukemia) | Data not specified | |
| Artoindonesianin P | P-388 (murine leukemia) | 5.9 | |
| Artobiloxanthone | P-388 (murine leukemia) | 1.7 | |
| Cycloartobiloxanthone | P-388 (murine leukemia) | 4.6 | |
| Artonol B | P-388 (murine leukemia) | >100 | |
| 1-(2,4-dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone | P-388 (murine leukemia) | 6.7 |
Anti-inflammatory Activity
Several prenylated flavonoids from Artocarpus species have been shown to possess anti-inflammatory properties. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Assay | IC50 (µM) | Reference |
| Artoheterophine A | NO production inhibition | 4.23 ± 0.31 | |
| Artoheterophine B | NO production inhibition | 10.54 ± 0.87 | |
| Artocarpanone | NO production inhibition | Significant inhibition |
Antioxidant Activity
The antioxidant potential of prenylated flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Assay | IC50 (ppm) | Reference |
| Artocarpin | DPPH radical scavenging | 40.64 | |
| Cycloartocarpin | DPPH radical scavenging | 160 |
Mechanism of Action and Signaling Pathways
The cytotoxic effects of many prenylated flavonoids are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the specific signaling pathway for Artoindonesianin B has not been fully elucidated, the mechanisms of other cytotoxic prenylated flavonoids suggest the involvement of key signaling cascades. For instance, some prenylated flavonoids have been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to apoptosis.
A proposed signaling pathway for the cytotoxic action of prenylated flavonoids is illustrated below.
Synthesis and Chemical Modification
While the total synthesis of Artoindonesianin B has not been extensively reported, chemical modifications of related natural products have been explored. For example, the acetylation of artonin E, a related prenylated flavone, has been performed to improve its stability while retaining its cytotoxic activity.
Experimental Protocol for the Synthesis of Artonin E Acetate
This protocol describes the esterification of artonin E, a related prenylated flavonoid.
-
Reaction Setup: Artonin E is dissolved in a mixture of acetic anhydride (B1165640) and pyridine, which acts as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period.
-
Workup: Water is added to the reaction mixture to quench the excess acetic anhydride. The product, artonin E acetate, typically precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Conclusion
Artoindonesianin B and its related prenylated flavonoids represent a promising class of natural products with significant potential for drug development, particularly in the area of oncology. Their potent cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation. This technical guide provides a foundational understanding of these compounds, from their isolation and characterization to their biological activities and potential mechanisms of action. Future research should focus on elucidating the specific molecular targets and signaling pathways of Artoindonesianin B, as well as exploring synthetic strategies to generate novel analogs with improved efficacy and drug-like properties.
References
Spectroscopic Analysis of Artoindonesianin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B is a naturally occurring prenylated flavone (B191248) isolated from the root of Artocarpus champeden.[1] First described in 1999, this compound belongs to a larger class of Artoindonesianins, which are flavonoids found in various Artocarpus species.[1][2][3][4] The structural elucidation of Artoindonesianin B was accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments. This technical guide provides a comprehensive summary of the spectroscopic data and the methodologies employed in the characterization of Artoindonesianin B.
Spectroscopic Data
The definitive spectroscopic data for Artoindonesianin B was reported by Hakim et al. in the Journal of Natural Products. While the full spectral data is contained within the original publication, this guide provides a structured format for the key NMR and MS information.
Mass Spectrometry (MS) Data
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For Artoindonesianin B, mass spectral analysis was used to establish its molecular formula.
| Ion | Observed m/z |
| [M+H]⁺ | Data not available in search results |
| Molecular Formula | Data not available in search results |
| Molecular Weight | Data not available in search results |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the types and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
¹H NMR Spectroscopic Data for Artoindonesianin B
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
¹³C NMR Spectroscopic Data for Artoindonesianin B
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Experimental Protocols
The isolation and characterization of Artoindonesianin B involve a series of standard phytochemical procedures. The general workflow is outlined below.
Extraction and Isolation
-
Plant Material : The root of Artocarpus champeden was collected, air-dried, and ground into a fine powder.
-
Extraction : The powdered plant material was extracted with an organic solvent, such as methanol (B129727) or chloroform, at room temperature.
-
Fractionation : The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography : The resulting fractions were further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure Artoindonesianin B.
Spectroscopic Analysis
-
Mass Spectrometry : Mass spectra were likely acquired on a high-resolution mass spectrometer using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the accurate mass and molecular formula of the compound.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments, such as COSY, HSQC, and HMBC, were employed to establish the connectivity between protons and carbons, leading to the complete structural elucidation of Artoindonesianin B.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Artoindonesianin B.
Caption: Experimental workflow for the isolation and structural elucidation of Artoindonesianin B.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Artoindonesianins Q-T, four isoprenylated flavones from Artocarpus champeden Spreng. (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Artoindonesianin B: A Promising Prenylated Flavone for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B, a novel prenylated flavone (B191248) isolated from the root of Artocarpus champeden, has demonstrated significant potential as a cytotoxic agent against cancer cell lines. This technical guide provides a comprehensive overview of the existing research on Artoindonesianin B, with a focus on its therapeutic applications, experimental data, and putative mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.
Therapeutic Potential: Cytotoxic Activity
The primary therapeutic application of Artoindonesianin B identified to date is its cytotoxic activity against murine leukemia (P-388) cells.[1][2] This finding suggests its potential as a lead compound for the development of novel anticancer agents.
Quantitative Data
The cytotoxic efficacy of Artoindonesianin B and its related compounds, also isolated from Artocarpus species, has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (μg/mL) | Reference |
| Artoindonesianin B | P-388 | 3.9 | [3] |
| Artoindonesianin A | P-388 | 21.0 | [3] |
| Artoindonesianin U | P-388 | 2.0 | [3] |
| Artoindonesianin V | P-388 | 0.5 |
Experimental Protocols
The evaluation of the cytotoxic activity of Artoindonesianin B was likely conducted using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of the cells.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: P-388 murine leukemia cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: A stock solution of Artoindonesianin B is prepared and serially diluted to various concentrations. The cells are then treated with these different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, an MTT solution is added to each well. The plates are then incubated for an additional few hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of Artoindonesianin B. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Putative Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanism of Artoindonesianin B-induced cytotoxicity has not been explicitly elucidated, studies on structurally similar prenylated flavonoids isolated from the Artocarpus genus, such as Artonin E and Cycloartobiloxanthone, strongly suggest that the mechanism likely involves the induction of apoptosis through a mitochondria-dependent pathway.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The mitochondria-dependent (or intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Based on the mechanisms of related compounds, it is hypothesized that Artoindonesianin B may induce apoptosis through the following signaling cascade:
-
Induction of Pro-apoptotic Proteins: Artoindonesianin B may upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Some studies on related compounds also suggest the involvement of the tumor suppressor protein p53 in initiating this apoptotic cascade.
Future Directions
The promising in vitro cytotoxic activity of Artoindonesianin B warrants further investigation to fully elucidate its therapeutic potential. Future research should focus on:
-
Mechanism of Action Studies: Direct experimental validation of the apoptotic pathway induced by Artoindonesianin B in various cancer cell lines.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of Artoindonesianin B in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Artoindonesianin B analogs to identify compounds with improved potency and selectivity.
-
Target Identification: Identification of the specific molecular targets of Artoindonesianin B to better understand its mechanism of action.
Artoindonesianin B is a promising natural product with demonstrated cytotoxic activity against murine leukemia cells. While further research is needed to fully understand its mechanism of action and in vivo efficacy, the existing data suggest that it holds significant potential as a lead compound for the development of new anticancer therapies. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this novel prenylated flavone.
References
Artoindonesianin B: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Artoindonesianin B, a prenylated flavone (B191248) isolated from the root of Artocarpus species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this natural compound.
Chemical and Physical Properties
Artoindonesianin B is a member of the flavonoid family, a class of secondary metabolites found in plants. The following table summarizes its key chemical identifiers.
| Property | Value | Citation |
| CAS Number | 936006-11-0 | [Not provided] |
| Molecular Formula | C₁₉H₁₈O₄ | [Not provided] |
| Molecular Weight | 310.34 g/mol | [Not provided] |
| Class | Prenylated Flavone | [Not provided] |
| Source | Root of Artocarpus champeden | [Not provided] |
Biological Activity: Cytotoxicity
Artoindonesianin B has demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1] The inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a substance needed to inhibit a biological process by 50%. While specific IC₅₀ values for Artoindonesianin B were not detailed in the readily available literature, related compounds from Artocarpus have shown significant activity. For instance, other flavonoids isolated from Artocarpus species have exhibited potent cytotoxic effects against various cancer cell lines.
| Cell Line | Activity | Citation |
| Murine Leukemia (P-388) | Cytotoxic | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a generalized protocol for evaluating the cytotoxicity of a compound like Artoindonesianin B.
1. Cell Culture and Seeding:
- Culture P-388 murine leukemia cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL.
- Incubate the plates for 24 hours to allow for cell adherence and stabilization.
2. Compound Treatment:
- Prepare a stock solution of Artoindonesianin B in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
- Add the various concentrations of Artoindonesianin B to the appropriate wells. Include a vehicle control (solvent only) and a negative control (untreated cells).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
- Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently agitate the plates to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which Artoindonesianin B exerts its cytotoxic effects have not been extensively elucidated in the available literature. However, flavonoids isolated from the Artocarpus genus have been reported to influence various cellular processes. Some related compounds have been shown to inhibit superoxide (B77818) anion formation and affect nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression.
Given the lack of specific pathway information for Artoindonesianin B, a general experimental workflow for investigating its mechanism of action is proposed below. This workflow outlines the logical steps from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for investigating Artoindonesianin B's cytotoxic effects.
References
Methodological & Application
Artoindonesianin B: A Detailed Protocol for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B is a prenylated flavonoid first isolated from the root of the Indonesian plant Artocarpus champeden.[1] Like other compounds in its class, Artoindonesianin B has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive protocol for the isolation and purification of Artoindonesianin B, based on the original methodology described in scientific literature. The procedures detailed herein are intended to guide researchers in obtaining this compound for further investigation in drug discovery and development.
Overview of the Isolation Process
The isolation of Artoindonesianin B from its natural source, the root of Artocarpus champeden, involves a multi-step process. This process begins with the extraction of the dried plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals. The general workflow includes solvent extraction, vacuum liquid chromatography (VLC), and preparative thin-layer chromatography (prep-TLC) to achieve a high degree of purity.
Experimental Protocols
Plant Material and Extraction
The primary source for the isolation of Artoindonesianin B is the root of Artocarpus champeden.
Protocol:
-
Preparation of Plant Material: Air-dry the roots of Artocarpus champeden and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered root material with methanol (B129727) at room temperature. The recommended ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two to three times with fresh methanol to ensure exhaustive extraction.
-
Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Chromatographic Purification
The purification of Artoindonesianin B from the crude extract is achieved through a combination of vacuum liquid chromatography and preparative thin-layer chromatography.
a) Vacuum Liquid Chromatography (VLC)
VLC is employed for the initial fractionation of the crude methanol extract. This technique allows for a rapid separation of compounds based on their polarity.
Protocol:
-
Column Packing: Pack a sintered glass funnel or a wide-diameter glass column with silica (B1680970) gel 60.
-
Sample Loading: Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample to a free-flowing powder. Carefully load the sample onto the top of the packed VLC column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the fractions based on the changes in the solvent polarity. Monitor the fractions using analytical thin-layer chromatography (TLC).
b) Preparative Thin-Layer Chromatography (Prep-TLC)
Fractions from VLC that show the presence of Artoindonesianin B are further purified using prep-TLC.
Protocol:
-
Plate Preparation: Use pre-coated silica gel GF254 plates for preparative TLC.
-
Sample Application: Dissolve the enriched fraction from VLC in a suitable solvent (e.g., chloroform-methanol mixture) and apply it as a uniform band across the origin of the prep-TLC plate.
-
Development: Develop the plate in a chromatography tank using a mobile phase of methanol/chloroform (B151607)/hexane (e.g., 7:2:1, v/v/v).
-
Visualization and Isolation:
-
After development, visualize the separated bands under UV light (254 nm and 366 nm).
-
Identify the band corresponding to Artoindonesianin B based on its Rf value and quenching on the fluorescent plate.
-
Carefully scrape the silica gel containing the target compound from the glass plate.
-
Elute Artoindonesianin B from the silica gel using a polar solvent such as methanol or a mixture of chloroform and methanol.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified Artoindonesianin B.
-
Data Presentation
| Parameter | Details | Reference |
| Natural Source | Root of Artocarpus champeden | [1] |
| Extraction Method | Maceration with methanol | [2] |
| Initial Fractionation | Vacuum Liquid Chromatography (VLC) with silica gel | |
| VLC Eluent System | Stepwise gradient of n-hexane and ethyl acetate | |
| Final Purification | Preparative Thin-Layer Chromatography (Prep-TLC) | [3] |
| Prep-TLC Stationary Phase | Silica gel GF254 | |
| Prep-TLC Mobile Phase | Example: Methanol/Chloroform/Hexane (7:2:1, v/v/v) | [3] |
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of Artoindonesianin B.
References
Artoindonesianin B: Unveiling its Cytotoxic Potential in P-388 Murine Leukemia Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artoindonesianin B, a prenylated flavone (B191248) isolated from the root of Artocarpus champeden, has demonstrated notable cytotoxic activity against P-388 murine leukemia cells. This document provides a comprehensive overview of its cytotoxic profile, including quantitative data and a detailed experimental protocol for assessing its effects on cell viability. The information presented herein is intended to guide researchers in the evaluation of Artoindonesianin B and similar compounds as potential anticancer agents.
Quantitative Data Summary
The cytotoxic efficacy of Artoindonesianin B and related compounds against the P-388 cell line is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| Artoindonesianin B | P-388 | 3.9 | [1] |
| Artoindonesianin A | P-388 | 21.0 | [1] |
| Artoindonesianin U | P-388 | 2.0 | [1] |
| Artoindonesianin V | P-388 | 0.5 | [1] |
Experimental Workflow
The following diagram illustrates the key steps involved in determining the cytotoxicity of Artoindonesianin B using a standard MTT assay.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
P-388 murine leukemia cells
-
Artoindonesianin B (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture P-388 cells in RPMI-1640 medium.
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of Artoindonesianin B in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Artoindonesianin B. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of Artoindonesianin B using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway Diagram
While the precise signaling pathway for Artoindonesianin B-induced cytotoxicity in P-388 cells is not detailed in the provided search results, a general logical diagram for the investigation of a compound's cytotoxic mechanism can be proposed.
References
Application Notes and Protocols for MTT Assay of Artoindonesianin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay for assessing the cytotoxic effects of Artoindonesianin B, a prenylated flavone (B191248) with known cytotoxic properties against cancer cell lines.[1] The protocol is designed to be a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Introduction to Artoindonesianin B and the MTT Assay
Artoindonesianin B is a natural compound isolated from the root of Artocarpus champeden and has demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1] Several other related compounds from the Artoindonesianin family, such as Artoindonesianin L and P, have also shown significant cytotoxicity against similar cell lines.[2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Data Presentation
The following table represents a hypothetical dataset from an MTT assay evaluating the cytotoxicity of Artoindonesianin B on a cancer cell line after a 48-hour treatment.
| Concentration of Artoindonesianin B (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 |
| 1 | 1.103 | 0.075 | 87.96 |
| 5 | 0.876 | 0.062 | 69.86 |
| 10 | 0.621 | 0.048 | 49.52 |
| 25 | 0.358 | 0.031 | 28.55 |
| 50 | 0.189 | 0.022 | 15.07 |
| 100 | 0.097 | 0.015 | 7.74 |
Experimental Protocols
Materials and Reagents
-
Artoindonesianin B (stock solution in DMSO)
-
Selected cancer cell line (e.g., murine leukemia P-388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS), sterile
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of Artoindonesianin B.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment with Artoindonesianin B:
-
Prepare serial dilutions of Artoindonesianin B in complete culture medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Artoindonesianin B concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Artoindonesianin B dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Artoindonesianin B to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Signaling Pathway
While the precise signaling pathway modulated by Artoindonesianin B is not yet fully elucidated, many cytotoxic natural compounds induce apoptosis. The following diagram illustrates a hypothetical pathway through which Artoindonesianin B might exert its cytotoxic effects.
Caption: A diagram of a potential apoptotic signaling pathway that could be activated by Artoindonesianin B, leading to cancer cell death.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artoindonesianin L, a new prenylated flavone with cytotoxic activity from Artocarpus rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Artoindonesianin B: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B is a prenylated flavone (B191248) first isolated from the root of Artocarpus champeden. Like many other flavonoids derived from the Artocarpus genus, it has demonstrated cytotoxic activities against cancer cell lines. Preliminary studies have shown its efficacy against murine leukemia (P-388) cells, suggesting its potential as an anticancer agent.[1] This document provides detailed application notes and experimental protocols for researchers investigating the mechanism of action of Artoindonesianin B. The protocols outlined below are standard methods for assessing cytotoxicity, cell cycle progression, apoptosis, and the modulation of key signaling pathways relevant to cancer biology.
Data Presentation: Cytotoxicity of Prenylated Flavonoids from Artocarpus Species
While specific quantitative data for Artoindonesianin B's cytotoxic activity is not widely published, the following table summarizes the IC50 values of structurally related prenylated flavonoids isolated from various Artocarpus species against the P-388 murine leukemia cell line. This data provides a comparative context for the expected potency of Artoindonesianin B.
| Compound Name | Plant Source | Cell Line | IC50 (µg/mL) |
| Artoindonesianin L | Artocarpus rotunda | P-388 | 0.6 |
| Artoindonesianin P | Artocarpus lanceifolius | P-388 | 5.9 |
| Artonin E | Artocarpus rotunda | P-388 | 0.06 |
| Artonin M | Artocarpus rotunda | P-388 | 7.9 |
| Artonin O | Artocarpus rotunda | P-388 | 0.9 |
| Cycloartobiloxanthone | Artocarpus rotunda | P-388 | 4.6 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of Artoindonesianin B that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
P-388 murine leukemia cells (or other cancer cell lines)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Artoindonesianin B stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of Artoindonesianin B in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Artoindonesianin B. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if Artoindonesianin B induces cell cycle arrest.
Materials:
-
Cancer cells treated with Artoindonesianin B
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Artoindonesianin B at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is to determine if Artoindonesianin B induces apoptosis.
Materials:
-
Cancer cells treated with Artoindonesianin B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with Artoindonesianin B as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol is to investigate the effect of Artoindonesianin B on the NF-κB pathway, a key regulator of inflammation and cell survival.
Materials:
-
Cancer cells treated with Artoindonesianin B and/or a stimulant like TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Artoindonesianin B for a specified time, with or without subsequent stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for investigating the mechanism of action of Artoindonesianin B.
Caption: Hypothesized mechanism of Artoindonesianin B via inhibition of the NF-κB signaling pathway.
References
Artoindonesianin B: Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B is a prenylated flavone (B191248) isolated from the root of Artocarpus champeden. As a member of the flavonoid family, it exhibits significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further investigation as an anticancer agent. Prenylated flavonoids, in general, have garnered attention for their enhanced biological activities, including improved binding affinity to cellular targets. This document provides a comprehensive overview of the potential anticancer properties of Artoindonesianin B, drawing upon data from closely related compounds from the Artocarpus genus due to the limited specific research on Artoindonesianin B itself. Detailed protocols for key in vitro experiments are provided to facilitate further research into its mechanism of action.
Potential Anticancer Mechanisms of Action
Based on studies of related Artocarpus flavonoids like Artonin E and Artocarpin, Artoindonesianin B is hypothesized to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Artoindonesianin B likely triggers programmed cell death in cancer cells. This is supported by evidence showing that related compounds induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases, changes in mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: It is proposed that Artoindonesianin B can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G1 or S phase.
-
Modulation of Signaling Pathways: Artoindonesianin B may interfere with critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and STAT3 signaling pathways, which are central to cell growth, survival, and proliferation, are potential targets.
-
Reversal of Multidrug Resistance (MDR): Flavonoids have been shown to reverse MDR in cancer cells, and it is plausible that Artoindonesianin B could share this property, potentially by inhibiting the function of ABC transporters.
Data Presentation
Cytotoxicity of Artoindonesianin B and Related Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of Artoindonesianin B and other prenylated flavonoids from the Artocarpus genus against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Artoindonesianin B | Murine Leukemia (P-388) | Not specified, but showed cytotoxic activity | [1] |
| Artoindonesianin A | Murine Leukemia (P-388) | Not specified, but showed cytotoxic activity | [1] |
| Artoindonesianin L | Murine Leukemia (P-388) | 0.6 | [2] |
| Artoindonesianin P | Murine Leukemia (P-388) | 5.9 | [3] |
| Artonin E | Murine Leukemia (P-388) | 0.06 | [4] |
| Artonin E | Colon Cancer (LoVo) | 11.73 ± 1.99 | |
| Artonin E | Colon Cancer (HCT116) | 3.25 ± 0.24 | |
| Artonin E | Human Ovarian Cancer (SKOV-3) | 6.0 ± 0.8 (2D culture, 72h) | |
| Artocarpin | Human Breast Cancer (T47D) | Potent cytotoxic activity | |
| Artocarpin | Human Glioblastoma (U87) | Potent cytotoxic activity | |
| Artocarpin | Human Glioblastoma (U118) | Potent cytotoxic activity | |
| Cycloartobiloxanthone | Murine Leukemia (P-388) | 4.6 | |
| Artonin O | Murine Leukemia (P-388) | 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Artoindonesianin B on cancer cells.
Materials:
-
Artoindonesianin B
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Artoindonesianin B in the complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing different concentrations of Artoindonesianin B. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cancer cells treated with Artoindonesianin B using flow cytometry.
Materials:
-
Cancer cells treated with Artoindonesianin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Artoindonesianin B at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Workflow for Apoptosis Analysis
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of Artoindonesianin B on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with Artoindonesianin B
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Artoindonesianin B for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis using PI staining.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of Artoindonesianin B on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and STAT3.
Materials:
-
Cancer cells treated with Artoindonesianin B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Artoindonesianin B, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Proposed Signaling Pathways for Artoindonesianin B
Caption: Proposed inhibitory effects of Artoindonesianin B on the PI3K/Akt and STAT3 signaling pathways.
Conclusion
Artoindonesianin B, a prenylated flavone from Artocarpus champeden, demonstrates significant potential as an anticancer agent. While direct research on its mechanisms is limited, studies on structurally similar compounds from the same genus suggest that its anticancer activity is likely mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as PI3K/Akt and STAT3. The provided protocols offer a robust framework for researchers to further elucidate the specific molecular mechanisms of Artoindonesianin B and to evaluate its therapeutic potential in various cancer models. Further investigation into its efficacy in vivo and its safety profile is warranted to advance its development as a novel anticancer drug.
References
Application Notes and Protocols for the Characterization of Artoindonesianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artoindonesianin B is a prenylated flavone (B191248) isolated from the root of Artocarpus champeden.[1] Like other members of the artoindonesianin family, it has garnered interest for its potential biological activities, including cytotoxic effects against cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the analytical characterization of Artoindonesianin B, intended to support researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure
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Compound Name: Artoindonesianin B
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Molecular Formula: C₂₆H₂₈O₈[1]
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Molecular Weight: 468.49 g/mol
Data Presentation
Comprehensive spectral data for Artoindonesianin B is not fully available in the public domain. The following tables are structured for the systematic recording of analytical data. Data from the initial characterization[1] and representative spectral data from a closely related analogue, Artoindonesianin C[2], are included for illustrative purposes.
Table 1: Mass Spectrometry Data for Artoindonesianin B
| Parameter | Value | Reference |
| Ionization Mode | HR-FABMS | |
| [M+H]⁺ (m/z) | 469.1883 | |
| Molecular Formula | C₂₆H₂₈O₈ |
Disclaimer: Detailed ¹H and ¹³C NMR, UV-Vis, and IR data for Artoindonesianin B are not available in the cited literature. The data presented in Tables 2, 3, and 4 are from Artoindonesianin C , a structurally related xanthone (B1684191) derivative from Artocarpus elasticus, and are provided for illustrative purposes to guide characterization.
Table 2: Representative ¹H and ¹³C NMR Spectral Data (from Artoindonesianin C in CDCl₃)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |
| 1 | - | 12.60 (s, 1H, OH) |
| 11 | 117.7 | 7.04 (d, 1H, J=10) |
| 12 | 54.0 | 5.70 (d, 1H, J=10) |
| 14 | 28.7 | 1.50 (s, 3H) |
| 15 | 28.7 | 1.49 (s, 3H) |
| 17 | 54.0 | - |
| 20 | 25.4 | 2.13 (s, 3H) |
| 21 | 117.7 | 4.86 (s, 1H), 5.28 (s, 1H) |
| OCH₃ | 52.1 | - |
| C=O (x3) | 191.5, 164.1, 156.8 | - |
Table 3: Representative UV-Visible Spectroscopy Data (from Artoindonesianin C)
| Solvent | λmax (nm) |
| Methanol (B129727) | 265, 395 |
Table 4: Representative IR Spectroscopy Data (from Artoindonesianin C)
| Wavenumber (cm⁻¹) | Assignment |
| 3437 | O-H stretching |
| 2862 | C-H aliphatic stretching |
| 1641 | C=O carbonyl stretching |
| 1458 | C=C aromatic stretching |
Experimental Protocols
1. Isolation of Artoindonesianin B from Artocarpus Root
This protocol is a general method for the extraction and isolation of prenylated flavonoids from Artocarpus species.
a. Extraction
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Air-dry the root material of Artocarpus champeden and grind it into a fine powder.
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Macerate the powdered root material with methanol at room temperature for 72 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
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Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate (B1210297).
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Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with flavonoids, including Artoindonesianin B.
b. Chromatographic Purification
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Subject the ethyl acetate extract to silica (B1680970) gel column chromatography (230-400 mesh).
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Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the polarity with ethyl acetate.
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Monitor the collected fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate solvent system and visualize under UV light (254 nm and 366 nm).
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Combine fractions showing similar TLC profiles.
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Further purify the fractions containing the target compound by preparative TLC or repeated column chromatography until a pure compound is obtained.
2. HPLC Analysis
This protocol provides a reverse-phase HPLC method suitable for the analysis of prenylated flavonoids.
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Instrumentation: HPLC system with a PDA or UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of methanol and water.
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Solvent A: Water
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Solvent B: Methanol
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Gradient Program:
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0-8 min: 60% B
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8-27 min: Gradient to 80% B
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27-35 min: Return to 60% B
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-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 285 nm.
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Injection Volume: 20 µL.
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Sample Preparation: Dissolve the purified Artoindonesianin B in HPLC-grade methanol.
3. Spectroscopic Characterization
a. Mass Spectrometry (MS)
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Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or other suitable high-resolution techniques like ESI-QTOF.
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Matrix (for FABMS): m-nitrobenzyl alcohol.
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Analysis: Determine the exact mass of the [M+H]⁺ ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).
-
Experiments:
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¹H NMR (e.g., 500 MHz): To determine the proton environment, chemical shifts, and coupling constants.
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¹³C NMR and DEPT (e.g., 125 MHz): To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
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2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.
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c. UV-Visible (UV-Vis) Spectroscopy
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Solvent: Methanol.
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Procedure: Record the absorption spectrum from 200-400 nm to identify the characteristic absorption maxima (λmax) for the flavone chromophore.
d. Infrared (IR) Spectroscopy
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Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
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Sample Preparation: KBr pellet or as a thin film.
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Procedure: Record the spectrum to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.
Signaling Pathway and Experimental Workflow Visualization
Cytotoxic Activity and Putative Signaling Pathway
Artoindonesianin B has been reported to exhibit cytotoxic activity against murine leukemia (P-388) cells. While the specific signaling pathway for Artoindonesianin B has not been fully elucidated, cytotoxic compounds often induce apoptosis. The diagram below illustrates a plausible intrinsic apoptosis pathway that may be activated by Artoindonesianin B, involving the Bcl-2 family of proteins and caspases.
Caption: Putative Intrinsic Apoptosis Pathway Induced by Artoindonesianin B.
Experimental Workflow for Characterization
The following diagram outlines the logical workflow from plant material to the full characterization of Artoindonesianin B.
Caption: Workflow for Isolation and Characterization of Artoindonesianin B.
References
Application Notes and Protocols for the Determination of Solubility and Stability of Artoindonesianin B 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artoindonesianin B 1 is a prenylated flavone (B191248) isolated from the root of Artocarpus champeden[1]. As with many natural compounds, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. Poor solubility can limit bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products[2]. This document provides a generalized framework and detailed protocols for assessing the solubility and stability of this compound in various solvents. While specific experimental data for this compound is not currently available in the public domain, these guidelines offer a robust starting point for its characterization.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. It is essential to determine the solubility of this compound in a range of solvents relevant to preclinical and formulation development.
Data Presentation: Solubility of this compound
The following table should be used to record the experimentally determined solubility of this compound in various solvents at a specified temperature.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Observations |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||
| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | |||
| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | |||
| Water | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | |||
| 1,4-Dioxane | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility[3].
Objective: To determine the equilibrium concentration of this compound in a saturated solution.
Materials:
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This compound (solid)
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Selected solvents (e.g., as listed in the table above)
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Glass vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Syringe filters (e.g., 0.22 µm)
Protocol:
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Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached[3].
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Add a known volume of the desired solvent to each vial.
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Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
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After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle.
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Centrifuge the samples to further separate the solid from the supernatant.
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Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
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Calculate the original solubility in mg/mL and µM.
Kinetic solubility measures the concentration at which a compound precipitates from a solution and is often used in high-throughput screening during early drug discovery[3].
Objective: To determine the concentration at which this compound precipitates from a supersaturated solution.
Materials:
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Concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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96-well plates.
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Plate reader capable of nephelometry or turbidimetry.
Protocol:
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Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.
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Perform a serial dilution of the stock solution in the same organic solvent in a 96-well plate.
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Add a small aliquot of each dilution to a corresponding well containing the aqueous buffer.
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Monitor the plate for the formation of a precipitate over a set period (e.g., 1-2 hours) using a plate reader to measure turbidity or by visual inspection.
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The highest concentration that does not show precipitation is reported as the kinetic solubility.
Stability Assessment
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products.
Data Presentation: Stability of this compound
The following table should be used to record the stability data for this compound under various stress conditions.
| Stress Condition | Solvent/Medium | Temperature (°C) | Duration | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products (if identified) |
| Acid Hydrolysis (0.1 N HCl) | Methanol/Water | 60 | 24 hours | |||
| Base Hydrolysis (0.1 N NaOH) | Methanol/Water | 60 | 24 hours | |||
| Oxidation (3% H₂O₂) | Methanol | Room Temp | 24 hours | |||
| Thermal Degradation (Dry) | Solid | 80 | 48 hours | |||
| Photostability (UV light) | Methanol | Room Temp | 24 hours | |||
| Photostability (Visible light) | Methanol | Room Temp | 24 hours |
Experimental Protocols for Stability Assessment
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
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This compound
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Methanol, Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system
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pH meter
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Temperature-controlled oven
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Photostability chamber
Protocol:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
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Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C).
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Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C).
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Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
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Thermal Degradation: Place a sample of solid this compound in a temperature-controlled oven at a high temperature (e.g., 80 °C).
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Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.
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Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. For acidic and basic solutions, neutralize the samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining compound and to detect any degradation products.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for assessing the solubility and stability of a novel compound like this compound.
Caption: Workflow for solubility and stability assessment.
Caption: Formulation strategy decision tree.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Extraction of Artoindonesianin B1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Artoindonesianin B1, a prenylated flavone (B191248) with cytotoxic activities isolated from plants of the Artocarpus genus.
Frequently Asked Questions (FAQs)
Q1: What is Artoindonesianin B1 and from which natural sources is it primarily extracted?
Artoindonesianin B1 is a prenylated flavone that has been isolated from the root and heartwood of plants belonging to the Artocarpus genus, such as Artocarpus champeden and Artocarpus heterophyllus. These plants are rich sources of a diverse range of prenylated flavonoids.
Q2: What are the main challenges encountered during the extraction of Artoindonesianin B1?
The primary challenges in the extraction of Artoindonesianin B1 and other prenylated flavonoids from Artocarpus species include:
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Low Yield: Artoindonesianin B1 is often present in low concentrations in the plant material, making it challenging to obtain large quantities.
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Complex Phytochemical Matrix: The crude extracts of Artocarpus species contain a multitude of structurally similar flavonoids and other phenolic compounds, which can complicate the isolation and purification of Artoindonesianin B1.[1][2]
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Compound Instability: Flavonoids can be susceptible to degradation during the extraction process, particularly when exposed to high temperatures, prolonged extraction times, or certain solvents.[3]
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Co-extraction of Impurities: The use of various solvents can lead to the co-extraction of undesirable compounds, which may interfere with subsequent purification steps.
Q3: Which solvents are most effective for the extraction of Artoindonesianin B1?
The choice of solvent is critical for the successful extraction of Artoindonesianin B1. Based on the extraction of similar flavonoids from Artocarpus species, the following solvents have been used:
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Methanol and Ethanol: These polar solvents are effective in extracting a broad range of flavonoids.[4][5]
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Ethyl Acetate: This solvent of medium polarity has been shown to be effective for extracting certain flavonoids from Artocarpus heartwoods and can offer better selectivity than more polar solvents.
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Benzene: Has been used for the extraction of flavonoids from the tree bark of Artocarpus champeden.
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Acetone: Can also be employed for the extraction of flavonoids.
The optimal solvent or solvent system may need to be determined empirically for the specific plant material and extraction technique.
Troubleshooting Guides
Issue 1: Low Extraction Yield
Symptoms:
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The final quantity of purified Artoindonesianin B1 is significantly lower than expected.
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Low concentration of the target compound in the crude extract as determined by preliminary analysis (e.g., TLC or HPLC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for Artoindonesianin B1. Experiment with a gradient of solvents from non-polar to polar (e.g., hexane, ethyl acetate, ethanol, methanol) to identify the most effective solvent system. |
| Insufficient Extraction Time | The duration of the extraction may not be sufficient to fully extract the compound. Increase the extraction time, but monitor for potential degradation of the target compound. |
| Inadequate Plant Material to Solvent Ratio | A low solvent volume may result in incomplete extraction. Increase the solvent-to-solid ratio to ensure thorough extraction. |
| Degradation of Artoindonesianin B1 | Prolonged exposure to heat or light during extraction can lead to the degradation of flavonoids. Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction. |
| Suboptimal Plant Material | The concentration of Artoindonesianin B1 can vary depending on the age, part of the plant, and geographical location of the Artocarpus source. Ensure the use of high-quality, properly identified plant material. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
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Multiple spots on a TLC plate of the purified sample.
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Co-eluting peaks during HPLC analysis.
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Inconclusive spectroscopic data (e.g., NMR, MS) due to the presence of contaminating compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Structurally Similar Flavonoids | Artocarpus species contain a complex mixture of flavonoids that can be difficult to separate. Employ multiple chromatographic techniques for purification. For example, follow initial column chromatography with preparative TLC or HPLC. |
| Ineffective Chromatographic Separation | The chosen stationary and mobile phases may not be providing adequate resolution. Experiment with different column chromatography adsorbents (e.g., silica (B1680970) gel, Sephadex) and a variety of solvent systems for elution. |
| Contamination from Solvents or Glassware | Ensure the use of high-purity solvents and thoroughly cleaned glassware to avoid introducing external contaminants. |
Quantitative Data
Table 1: Extraction Yields of Flavonoids from Artocarpus Species (Illustrative)
| Plant Material | Extraction Method | Solvent(s) | Yield of Crude Extract | Reference |
| Artocarpus heterophyllus roots | Maceration (3x) | 95% Ethanol | 8.4% (w/w) | |
| Artocarpus heterophyllus leaves | Maceration | Methanol-water (9:1) | Not specified | |
| Artocarpus heterophyllus heartwoods | Heat reflux (1h) | Ethyl acetate | Not specified | |
| Artocarpus champeden bark | Maceration | Benzene | Not specified | |
| Artocarpus heterophyllus leaves | Batch extraction (24-36h) | Ethanol, Methanol | Not specified |
Experimental Protocols
General Protocol for the Extraction of Prenylated Flavonoids from Artocarpus Species
This protocol is a generalized procedure based on methods reported for the isolation of flavonoids from Artocarpus and should be optimized for the specific research needs.
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Preparation of Plant Material:
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Air-dry the plant material (e.g., roots, heartwood) at room temperature.
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Grind the dried material into a fine powder to increase the surface area for extraction.
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Solvent Extraction:
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Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
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Macerate the defatted plant material with a suitable solvent (e.g., ethyl acetate, methanol, or ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. Repeat the extraction process 2-3 times with fresh solvent.
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Alternatively, use a heat reflux extraction method with a suitable solvent for a shorter duration (e.g., 1-2 hours).
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Concentration of the Crude Extract:
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Combine the filtrates from the repeated extractions.
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Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Purification of Artoindonesianin B1:
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Subject the crude extract to column chromatography using silica gel as the stationary phase.
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Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.
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Collect the fractions and monitor them by thin-layer chromatography (TLC).
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Combine the fractions containing the compound of interest.
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Further purify the combined fractions using preparative TLC or semi-preparative HPLC to isolate pure Artoindonesianin B1.
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Structure Elucidation:
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Confirm the identity and purity of the isolated Artoindonesianin B1 using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
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Visualizations
Caption: General workflow for the extraction and purification of Artoindonesianin B1.
References
Technical Support Center: Optimizing Artoindonesianin B 1 Yield from Artocarpus
Welcome to the technical support center for the optimization of Artoindonesianin B 1 yield from Artocarpus species. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Artocarpus is it primarily isolated?
This compound is a prenylated flavone, a type of flavonoid. It was first isolated from the root of Artocarpus champeden[1][2]. Therefore, the root is the recommended plant material for its extraction.
Q2: What are the general steps to isolate this compound?
The general workflow involves:
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Extraction: Using an appropriate solvent to extract crude compounds from the dried and powdered plant material.
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Partitioning: Separating the crude extract into fractions based on polarity.
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Chromatographic Purification: Isolating the target compound from the enriched fraction using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).
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Structure Elucidation: Confirming the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)[1][2].
Q3: Which analytical technique is best for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most suitable technique for the quantification of this compound. A reversed-phase C18 column is commonly used for the separation of flavonoids[3].
Q4: What are the key factors that can influence the yield of this compound?
Several factors can affect the yield, including:
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Plant Material: The species of Artocarpus, age of the plant, and harvesting time can influence the concentration of the compound.
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Extraction Solvent: The choice of solvent and its polarity will determine the efficiency of the extraction.
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Extraction Method: Techniques like maceration, sonication, or Soxhlet extraction can have different efficiencies.
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Purification Strategy: The selection of chromatographic columns and solvent systems is critical for successful isolation and minimizing loss of the compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Extraction and Partitioning Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract. | 1. Inappropriate solvent for extraction. 2. Insufficient extraction time or temperature. 3. Poor quality of plant material. | 1. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), hexane). 2. Increase extraction time or consider a more efficient method like sonication or Soxhlet extraction. 3. Ensure the plant material is properly dried, powdered, and from a reliable source. |
| Emulsion formation during liquid-liquid partitioning. | 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking of the separation funnel. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Gently invert the separation funnel instead of vigorous shaking. 3. Centrifuge the mixture at low speed. |
| Precipitation of material between layers during partitioning. | The compound may have intermediate polarity and is not fully soluble in either solvent phase. | 1. Try a different solvent system for partitioning. 2. Collect the precipitate, dry it, and analyze it separately. |
Chromatographic Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds on Thin Layer Chromatography (TLC) or Column Chromatography. | 1. Inappropriate solvent system (mobile phase). 2. Overloading of the sample. | 1. Systematically vary the polarity of the mobile phase. For flavonoids, mixtures of hexane, ethyl acetate, chloroform, and methanol are common. 2. Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to reduce tailing of phenolic compounds. 3. Apply a smaller amount of the sample to the column or TLC plate. |
| Tailing of spots/peaks in chromatography. | 1. Interaction of acidic hydroxyl groups of flavonoids with active sites on the silica (B1680970) gel. 2. Overloading of the column or TLC plate. | 1. Add a small percentage of acetic acid or formic acid to the mobile phase to suppress the ionization of phenolic hydroxyl groups. 2. Use a different stationary phase, such as polyamide resin, which is known to be effective for flavonoid separation. |
| Co-elution of this compound with other compounds in HPLC. | 1. The mobile phase composition is not optimized. 2. The column is not providing sufficient resolution. | 1. Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to improve separation. 2. Try a different type of HPLC column (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency. |
Data Presentation for Optimization Experiments
Summarizing your quantitative data in a structured table is crucial for comparing the efficiency of different experimental conditions. Below is a template for presenting your data from extraction optimization experiments.
| Extraction Method | Solvent | Solvent:Solid Ratio (v/w) | Extraction Time (hours) | Yield of Crude Extract ( g/100g of dry plant material) | This compound Content in Extract (mg/g) | Final Yield of this compound (mg/100g of dry plant material) |
| Maceration | Methanol | 10:1 | 24 | 12.5 | 1.8 | 22.5 |
| Maceration | Methanol | 10:1 | 48 | 14.2 | 1.9 | 26.98 |
| Maceration | Ethyl Acetate | 10:1 | 48 | 8.3 | 2.5 | 20.75 |
| Sonication | Methanol | 10:1 | 1 | 13.1 | 2.1 | 27.51 |
| Sonication | Ethyl Acetate | 10:1 | 1 | 9.5 | 2.8 | 26.6 |
| Soxhlet | Methanol | 15:1 | 8 | 15.8 | 1.7 | 26.86 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound
This protocol is adapted from general methods for extracting flavonoids from Artocarpus species.
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Preparation of Plant Material: Air-dry the roots of Artocarpus champeden and grind them into a fine powder.
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Maceration:
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Soak 1 kg of the powdered root material in 10 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract (e.g., 100 g) in 500 mL of a methanol-water mixture (9:1 v/v).
-
Perform successive liquid-liquid partitioning with n-hexane (3 x 500 mL) to remove nonpolar compounds.
-
Further, partition the methanol-water layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
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Evaporate the ethyl acetate fraction to dryness to yield the enriched extract for further purification.
-
Protocol 2: HPLC Quantification of this compound
This protocol is based on standard methods for flavonoid quantification.
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Preparation of Standard Solutions: Prepare a stock solution of purified this compound in methanol (1 mg/mL). From this, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Preparation of Sample Solutions: Accurately weigh about 10 mg of the dried ethyl acetate extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 30% B, increase to 70% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detector at a wavelength of 280 nm and 340 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of Artoindonesianin B
Welcome to the technical support center for the isolation and purification of Artoindonesianin B. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter while purifying Artoindonesianin B.
Q1: My initial crude extract containing Artoindonesianin B is a complex mixture. What is a good starting point for purification?
A1: A common and effective initial purification strategy is to use Vacuum Liquid Chromatography (VLC) or a standard silica (B1680970) gel column. This will allow for a rough separation of compounds based on polarity.
-
Recommendation: Start with a gradient elution system. A typical gradient involves increasing the polarity of the mobile phase, for example, by starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297), followed by methanol (B129727). This will help to separate the highly non-polar compounds from the more polar flavonoids like Artoindonesianin B.
Q2: I am observing significant band tailing and poor separation during silica gel chromatography. What could be the cause and how can I fix it?
A2: Band tailing on silica gel is often due to the acidic nature of the silica, which can interact with the phenolic hydroxyl groups of flavonoids.
-
Troubleshooting:
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (B128534) (0.1-1%) in your mobile phase, or by pre-washing the column with this mixture.
-
Solvent System Optimization: Ensure your chosen solvent system is appropriate for your sample. If the compounds are not fully soluble in the mobile phase, it can lead to tailing.
-
Q3: I have a fraction enriched with Artoindonesianin B, but it contains other closely related flavonoids. How can I separate these isomers or structurally similar compounds?
A3: Separating structurally similar flavonoids, especially isomers, is a common challenge.[1][2][3] A multi-step chromatographic approach is often necessary.
-
Recommended Strategy:
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is excellent for separating flavonoids.[4][5] Eluting with methanol or a mixture of dichloromethane (B109758) and methanol can effectively separate compounds of different molecular sizes.
-
Preparative Thin-Layer Chromatography (pTLC): For final polishing of your sample to obtain high purity, pTLC is a valuable technique. It allows for a very fine separation, and the bands of interest can be scraped off for recovery.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for high-resolution separation.
-
Q4: My yield of Artoindonesianin B is lower than expected, and I suspect it might be degrading during purification. Is this possible?
A4: Yes, prenylated flavonoids can be susceptible to degradation, particularly under certain conditions.
-
Potential Causes of Degradation:
-
Oxidation on Silica Gel: The prenyl group of Artoindonesianin B can be prone to oxidation when exposed to air on the surface of silica gel, leading to the formation of artifacts.
-
pH Instability: Flavonoids can be unstable at high pH. It is generally advisable to maintain neutral or slightly acidic conditions.
-
Light and Temperature: Prolonged exposure to light and high temperatures can also lead to the degradation of flavonoids.
-
-
Preventative Measures:
-
Minimize the time the compound spends on silica gel.
-
Work with deactivated silica gel if possible.
-
Conduct purification steps at room temperature or below, and protect your samples from direct light.
-
Q5: How can I assess the purity of my final Artoindonesianin B sample?
A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and reliable method for assessing the purity of flavonoid samples.
-
Purity Assessment Workflow:
-
Develop an HPLC method that provides good separation of your target compound from any potential impurities.
-
Run your purified sample and integrate the peak areas.
-
Purity is typically expressed as the percentage of the area of the Artoindonesianin B peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Data Summary
The following tables summarize typical parameters for the purification and analysis of flavonoids, which can be adapted for Artoindonesianin B.
Table 1: Typical Solvent Systems for Flavonoid Separation
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Gradient |
| Vacuum Liquid Chromatography | Silica Gel 60 | n-Hexane -> Ethyl Acetate -> Methanol (increasing polarity) |
| Column Chromatography | Silica Gel 60 | n-Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) |
| Sephadex LH-20 | Sephadex LH-20 | Dichloromethane:Methanol (1:1) or 100% Methanol |
| Preparative TLC | Silica Gel 60 GF254 | n-Hexane:Ethyl Acetate (e.g., 8:2 or 7:3) |
Table 2: Example HPLC Parameters for Purity Analysis of Related Flavonoids
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher concentration of A, and increase B over time (e.g., 5% to 95% B in 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA detector, monitoring at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm) |
| Column Temp. | 25-30 °C |
Experimental Protocols
Below are detailed methodologies for key purification steps.
Protocol 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing Artoindonesianin B. Pool the fractions with the desired compound.
Protocol 2: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for several hours. Pack the column with the swollen resin.
-
Sample Application: Dissolve the enriched fraction in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase at a steady flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify and pool the fractions containing pure Artoindonesianin B.
Visualizations
Diagram 1: General Workflow for Artoindonesianin B Purification
A typical multi-step chromatographic process for isolating Artoindonesianin B.
Diagram 2: Troubleshooting Logic for Poor Separation
A decision-making diagram for addressing poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of flavonoid isomers by cyclic ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 4. Use of Sephadex LH-20 Column Chromatography for Separation and Purification of Flavonoids in Artemisia selengensis Turcz [spkx.net.cn]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artoindonesianin B HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Artoindonesianin B. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Artoindonesianin B, presented in a question-and-answer format.
Issue 1: Peak Tailing
-
Question: My chromatogram for Artoindonesianin B shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Peak tailing in the analysis of flavonoids like Artoindonesianin B can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of Artoindonesianin B, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of silanol groups and reduce secondary interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or a high percentage of acetonitrile. If the problem persists, consider replacing the column.
-
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of Artoindonesianin B.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
-
-
Issue 2: Poor Resolution or Peak Splitting
-
Question: I am observing poor resolution between my Artoindonesianin B peak and other components, or the peak itself is splitting. What should I do?
-
Answer: Poor resolution or peak splitting can compromise the accuracy of your analysis. Consider the following causes and solutions:
-
Co-eluting Impurities: The sample may contain impurities that have similar retention times to Artoindonesianin B.
-
Solution: Optimize the mobile phase gradient to improve separation. A shallower gradient can often enhance resolution. You can also try a different stationary phase with a different selectivity.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Degradation: A void at the head of the column or channeling in the stationary phase can lead to peak splitting.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.
-
-
Issue 3: Retention Time Shifts
-
Question: The retention time for Artoindonesianin B is inconsistent between runs. How can I stabilize it?
-
Answer: Fluctuations in retention time can indicate instability in the HPLC system or changes in the experimental conditions.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time drift.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a precise balance and volumetric flasks. Premixing the mobile phase can also improve consistency.
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance: Leaks or issues with the pump can lead to inconsistent flow rates.
-
Solution: Check the pump for any visible leaks. Perform a flow rate accuracy test. If necessary, service the pump.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated before each injection. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a suitable starting HPLC method for the analysis of Artoindonesianin B?
-
Answer: Based on methods used for similar prenylated flavonoids from Artocarpus species, a good starting point would be a reversed-phase HPLC method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Question: What is the recommended solvent for dissolving Artoindonesianin B samples?
-
Answer: Artoindonesianin B, being a flavonoid, is expected to have good solubility in solvents like methanol, ethanol, and acetonitrile. For HPLC analysis, it is best to dissolve the sample in the initial mobile phase composition to avoid peak distortion. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept to a minimum.
-
Question: How can I determine the optimal UV detection wavelength for Artoindonesianin B?
-
Answer: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-380 nm) and Band II (240-280 nm). For quantitative analysis, a wavelength around the absorption maximum (λmax) should be chosen. Based on analyses of similar compounds, a starting wavelength of 285 nm is a reasonable choice. However, for best results, it is recommended to determine the λmax of your purified Artoindonesianin B standard by acquiring its UV-Vis spectrum.
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of Prenylated Flavonoids from Artocarpus Species
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of B, gradually increase |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 280 - 340 nm (start with ~285 nm) |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Standard HPLC Method for Artoindonesianin B Analysis
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing Artoindonesianin B.
-
Dissolve the sample in the initial mobile phase composition (e.g., 60:40 Methanol:Water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol
-
-
Gradient Program:
-
0-8 min: 60% B
-
8-27 min: 60% to 80% B
-
27-35 min: 80% to 60% B (return to initial conditions)
-
35-40 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard solution of Artoindonesianin B to determine its retention time.
-
Inject the prepared sample.
-
Identify the Artoindonesianin B peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Artoindonesianin B by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical relationships for diagnosing HPLC problems.
overcoming solubility issues with Artoindonesianin B 1 in assays
Welcome to the technical support center for Artoindonesianin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo studies with this promising prenylated flavone (B191248). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide insights into its potential mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is Artoindonesianin B and what is its known biological activity?
Artoindonesianin B is a prenylated flavone isolated from plants of the Artocarpus genus.[1][2] It has been identified as having cytotoxic activity against murine leukemia (P-388) cells, suggesting its potential as an antineoplastic agent.[1] Like many other flavonoids, it is a polyphenolic compound.[3]
Q2: I am having trouble dissolving Artoindonesianin B for my assays. What are the recommended solvents?
Artoindonesianin B, like many prenylated flavonoids, is a lipophilic molecule with poor aqueous solubility.[4] For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving flavonoids for use in biological assays. Other organic solvents such as ethanol (B145695), acetone (B3395972), and acetonitrile (B52724) can also be effective for solubilizing flavonoids. For isolation purposes, a mixture of water and acetone has been used to solubilize extracts containing Artoindonesianin B.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to prepare a high-concentration stock solution of Artoindonesianin B in 100% DMSO, which can then be serially diluted into your biological buffer or culture medium to achieve the desired final concentration while keeping the DMSO percentage low. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I improve the aqueous solubility of Artoindonesianin B without using organic solvents?
Yes, several methods can enhance the aqueous solubility of flavonoids:
-
pH Adjustment: The solubility of some flavonoids can be dependent on pH. Adjusting the pH of your buffer to favor the ionized form of the molecule may increase its solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes. This is a widely used technique to improve the solubility and bioavailability of poorly soluble compounds.
-
Co-amorphous Systems: Forming co-amorphous systems with other molecules, such as amino acids (e.g., L-lysine), can significantly enhance the solubility of flavonoids.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with Artoindonesianin B.
Issue 1: Precipitation of Artoindonesianin B upon dilution in aqueous buffer.
Possible Cause: The aqueous buffer has a much lower solubilizing capacity for the lipophilic Artoindonesianin B compared to the initial organic solvent (e.g., DMSO).
Solutions:
-
Optimize Dilution Technique: When diluting the DMSO stock solution, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation.
-
Use a Co-solvent System: Prepare your final working solution in a buffer that contains a small, biologically acceptable percentage of a co-solvent like ethanol or PEG.
-
Employ Cyclodextrins: Prepare an inclusion complex of Artoindonesianin B with a cyclodextrin (B1172386) before dilution in the aqueous buffer.
-
Lower the Final Concentration: If precipitation persists, you may need to work with lower final concentrations of Artoindonesianin B in your assay.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound in the assay medium over time.
Solutions:
-
Verify Complete Dissolution of Stock Solution: Before each experiment, ensure your Artoindonesianin B stock solution is fully dissolved. If crystals are visible, gently warm the solution and vortex until they disappear.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of Artoindonesianin B in your assay buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Incorporate Bovine Serum Albumin (BSA): For in vitro assays like the Caco-2 cell permeability assay, the addition of BSA to the buffer can help reduce non-specific binding of lipophilic compounds to plasticware and improve their apparent solubility.
Data Presentation
The following table summarizes various strategies for overcoming the solubility issues of flavonoids like Artoindonesianin B.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium. | Simple to prepare; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein structure. |
| pH Adjustment | Ionization of the compound to form a more soluble salt. | Simple and inexpensive; avoids organic solvents. | Only effective for ionizable compounds; may alter biological activity if the assay is pH-sensitive. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Significantly increases aqueous solubility; can improve stability. | May alter the bioavailability and interaction of the compound with its target. |
| Co-amorphous Systems | Formation of a single-phase amorphous system with a hydrophilic co-former. | Can lead to a substantial increase in solubility and dissolution rate. | Requires specific formulation development and characterization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Artoindonesianin B in DMSO
Materials:
-
Artoindonesianin B (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of Artoindonesianin B required to make a 10 mM stock solution. The molecular weight of Artoindonesianin B is 468.5 g/mol . To prepare 1 mL of a 10 mM solution, you will need 4.685 mg of the compound.
-
Carefully weigh the calculated amount of Artoindonesianin B and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the Artoindonesianin B is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of Artoindonesianin B using β-Cyclodextrin
Materials:
-
Artoindonesianin B
-
β-Cyclodextrin
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of β-cyclodextrin in deionized water or your experimental buffer. A common starting concentration is 10-15 mM.
-
Add the Artoindonesianin B powder to the β-cyclodextrin solution. A 1:1 molar ratio of Artoindonesianin B to β-cyclodextrin is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The solution may appear cloudy initially and should clarify as the inclusion complex forms.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate contains the water-soluble Artoindonesianin B-cyclodextrin complex and is ready for use in your assays. The exact concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Visualizations
Caption: Troubleshooting workflow for Artoindonesianin B solubility issues.
Caption: Potential modulation of the MAPK signaling pathway by flavonoids.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artoindonesianin-E suatu senyawa baru turunan flavanon dari tumbuhan Artocarpus Champeden | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 3. Artoindonesianin P | C20H16O7 | CID 10316935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Artoindonesianin B 1 stability issues and degradation products
Frequently Asked Questions (FAQs)
Q1: My Artoindonesianin B 1 solution appears to be losing potency over a short period. What could be the cause?
A1: this compound is a diprenylated flavone (B191248) that contains a hydroperoxide group. This functional group is inherently unstable and can readily decompose.[1][2] Factors such as exposure to light, elevated temperatures, and the presence of trace metals can accelerate its degradation. For optimal stability, it is crucial to store stock solutions at -20°C or -80°C in the dark and to use freshly prepared dilutions for experiments.
Q2: I am observing multiple peaks in my HPLC analysis of an aged this compound sample. What are these additional peaks?
A2: The additional peaks likely represent degradation products of this compound. Flavonoids, in general, can undergo degradation through cleavage of their heterocyclic C-ring, leading to the formation of simpler phenolic compounds. The presence of a hydroperoxide in this compound suggests that it may also degrade into various oxidized and rearranged products. To confirm this, a forced degradation study coupled with mass spectrometry (MS) analysis would be necessary to identify the structures of these degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been formally reported, based on its structure, two main pathways are plausible:
-
Decomposition of the Hydroperoxide: The hydroperoxide group is the most likely point of initial degradation, which can be triggered by heat, light, or metal ions. This can lead to the formation of a variety of radical and non-radical oxygenated species.
-
Cleavage of the Flavone Backbone: Like other flavonoids, the central C-ring of the flavone scaffold can be cleaved under certain conditions (e.g., strong acid or base, oxidative stress), resulting in the formation of substituted phenolic acids and other aromatic fragments.
Q4: How does the prenyl group affect the stability of this compound?
A4: Prenylation increases the lipophilicity of flavonoids.[3][4] This increased lipophilicity can enhance the molecule's interaction with cellular membranes and target proteins but may also influence its solubility and degradation kinetics in different solvent systems. While direct studies on the effect of prenylation on this compound stability are unavailable, it is a factor to consider when designing experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound from a frozen stock for each experiment.
-
Minimize Exposure to Light: Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil.
-
Control Temperature: If the experiment involves prolonged incubation at elevated temperatures (e.g., 37°C), consider evaluating the stability of this compound under these conditions beforehand. A time-course experiment analyzing the compound's integrity by HPLC can be informative.
-
Solvent Selection: Ensure the solvent used for dissolution and dilution is of high purity and does not promote degradation. For aqueous buffers, consider de-gassing to remove dissolved oxygen.
-
Issue 2: Difficulty in Obtaining a Pure Sample of this compound
-
Possible Cause: Degradation during the isolation or purification process.
-
Troubleshooting Steps:
-
Mild Purification Conditions: Employ purification techniques that avoid harsh conditions. For example, use column chromatography with neutral stationary phases and avoid strong acids or bases in the mobile phase.
-
Low Temperature: Keep the sample cold throughout the purification process.
-
Inert Atmosphere: If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as degradation is often faster under basic conditions.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature in the dark for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (HPLC-MS) to identify the molecular weights of the degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Quantify the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.
Quantitative Data Summary
As no specific quantitative data for this compound stability is available, the following table provides a hypothetical structure for presenting such data once it is generated from a forced degradation study.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (Area %) | Major Degradation Product 2 (Area %) |
| 0.1 M HCl, 60°C | 2 | 95 | 3 | 1 |
| 8 | 80 | 12 | 5 | |
| 24 | 60 | 25 | 10 | |
| 0.1 M NaOH, RT | 0.5 | 70 | 15 | 8 |
| 2 | 30 | 40 | 20 | |
| 3% H₂O₂, RT | 4 | 85 | 10 | 2 |
| 12 | 65 | 20 | 8 | |
| 80°C | 24 | 90 | 5 | 2 |
| UV Light | 6 | 75 | 18 | 4 |
Visualizations
References
Technical Support Center: Protocol Refinement for Artoindonesianin B Cytotoxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artoindonesianin B. The information is designed to address specific issues that may be encountered during cytotoxicity experiments.
Troubleshooting Guide
This guide is formatted to quickly address common problems, their potential causes, and recommended solutions when testing the cytotoxicity of Artoindonesianin B.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in blank wells (media + assay reagent only) | - Media components: Certain substances in the cell culture medium may react with the assay reagent. | - Test the medium alone with the assay reagent to establish a baseline background. - If the background is high, consider using a different, simpler medium for the assay duration if possible. |
| Inconsistent results between replicate wells | - Uneven cell seeding: Inaccurate pipetting leading to variable cell numbers per well. - Compound precipitation: Artoindonesianin B may not be fully solubilized at higher concentrations. - Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. - Visually inspect wells for precipitate under a microscope. If present, consider lowering the concentration range or optimizing the solvent concentration. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Low absorbance/fluorescence signal in positive control | - Low cell density: Insufficient number of viable cells to generate a strong signal. - Incorrect wavelength settings: The plate reader is not set to the optimal wavelength for the assay. | - Optimize cell seeding density for your specific cell line to ensure a robust signal within the linear range of the assay. - Double-check the manufacturer's protocol for the correct absorbance or excitation/emission wavelengths. |
| Unexpectedly high cell viability at cytotoxic concentrations | - Direct reduction of assay reagent: As a flavonoid, Artoindonesianin B may directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false positive signal for viability. - Color interference: If Artoindonesianin B has a color that absorbs light near the assay wavelength, it can artificially inflate the readings. | - Run a cell-free control with Artoindonesianin B and the assay reagent to quantify any direct reduction. Subtract this value from your experimental readings. - Include a control with Artoindonesianin B in media without cells to measure its intrinsic absorbance. - Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay. |
Frequently Asked Questions (FAQs)
1. How should I prepare Artoindonesianin B for in vitro cytotoxicity assays?
Artoindonesianin B, like many natural flavonoids, has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it in the cell culture medium.
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Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.
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Stock Solution: Prepare a stock solution of Artoindonesianin B in 100% DMSO. The exact concentration will depend on the desired final concentrations for your experiment, but a 10-20 mM stock is often a good starting point.
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Working Dilutions: Dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations.
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Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, as it can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1% if possible.[1][2][3][4] Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated wells.
2. What is a good starting concentration range for Artoindonesianin B cytotoxicity testing?
Based on published data for Artoindonesianin B and related compounds, a broad concentration range is recommended for initial screening. A good starting point would be a serial dilution from 100 µM down to 0.1 µM. The known IC50 value for Artoindonesianin B against murine leukemia P-388 cells is 3.9 µg/mL.
3. My MTT assay results are not reproducible. What are some common pitfalls when using this assay with natural products like Artoindonesianin B?
The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. With natural products, several issues can arise:
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Interference with MTT reduction: Flavonoids can have antioxidant properties and may directly reduce the MTT reagent, leading to an overestimation of cell viability.
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Incomplete solubilization of formazan: The formazan crystals must be fully dissolved before reading the absorbance. Ensure complete solubilization by vigorous mixing or shaking.
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Precipitation of the compound: If Artoindonesianin B precipitates in the culture medium, it can interfere with the assay.
To mitigate these issues, always include the appropriate controls (as mentioned in the troubleshooting guide) and consider alternative assays if interference is suspected.
4. What alternative cytotoxicity assays can I use if I suspect interference with the MTT assay?
If you suspect interference with colorimetric assays, consider the following alternatives:
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Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium. It is a colorimetric assay, but the measurement is taken from the supernatant before the addition of reagents to the cells, which can minimize interference.
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ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure the amount of ATP in viable cells. This "add-mix-measure" format is less susceptible to color interference from the test compound.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Artoindonesianin B and other related Artoindonesianin compounds.
| Compound | Cell Line | IC50 Value (µg/mL) |
| Artoindonesianin B | Murine Leukemia (P-388) | 3.9 |
| Artoindonesianin A | Murine Leukemia (P-388) | 21.0 |
| Artoindonesianin L | Murine Leukemia (P-388) | 0.6 |
| Artoindonesianin P | Murine Leukemia (P-388) | 5.9 |
| Artoindonesianin U | Murine Leukemia (P-388) | 2.0 |
| Artoindonesianin V | Murine Leukemia (P-388) | 0.5 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of Artoindonesianin B in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
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Absorbance Reading: Mix thoroughly to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Stop Reaction: Add the stop solution to each well.
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Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Protocol
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol using an opaque-walled 96-well plate suitable for luminescence readings.
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Incubation: Incubate the plate for the desired exposure time.
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Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
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Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Reading: Measure the luminescence using a plate luminometer.
Visualizations
Caption: A generalized experimental workflow for cytotoxicity testing of Artoindonesianin B.
Caption: Troubleshooting workflow for addressing unexpectedly high cell viability readings.
Caption: A generalized apoptosis signaling pathway potentially induced by flavonoids like Artoindonesianin B.
References
Technical Support Center: Enhancing the Bioactivity of Artoindonesianin B1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Artoindonesianin B1 and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility of Artoindonesianin B1 Derivative in Aqueous Buffers | Artoindonesianin B1 is a prenylated flavonoid, and its derivatives may have low water solubility due to their hydrophobic nature. | - Use a co-solvent system. Start by dissolving the compound in a small amount of DMSO, ethanol, or methanol (B129727) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1% for cell-based assays).- Consider the use of solubility enhancers such as cyclodextrins.- For in vivo studies, formulation strategies like nanoencapsulation or the use of liposomes can be explored to improve bioavailability.[1][2] |
| Degradation of the Compound During Experimentation | Flavonoids can be unstable and susceptible to degradation by light, high temperatures, or changes in pH. | - Protect the compound from light by using amber-colored vials and minimizing exposure to direct light.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C.- Evaluate the stability of the compound in your experimental buffer at various time points using techniques like HPLC. |
| Low or Inconsistent Bioactivity Observed | The biological activity of flavonoids can be influenced by various factors, including their aggregation in solution or interaction with components of the experimental medium. | - Ensure the compound is fully dissolved and not precipitated in the culture medium.- Test a wide range of concentrations to determine the optimal dose-response curve.- Consider potential interactions with serum proteins in the culture medium, which may sequester the compound and reduce its effective concentration. Assays in serum-free medium could be a control experiment. |
| High Background Signal in Fluorescence-Based Assays | Some flavonoid compounds exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. | - Run a control with the compound alone (without the fluorescent probe) to measure its intrinsic fluorescence at the excitation and emission wavelengths of the assay.- Subtract the background fluorescence of the compound from the experimental readings.- If interference is significant, consider using alternative non-fluorescent-based assays. |
| Difficulty in Synthesizing or Modifying Derivatives | The chemical modification of the flavonoid core can be challenging, particularly at specific positions on the C ring.[2] | - Consult literature on flavonoid chemistry for optimized reaction conditions for modifications like hydroxylation, methylation, or glycosylation.[1][3]- Protect sensitive hydroxyl groups during chemical synthesis to ensure selective modification.- Utilize enzymatic or microbial transformation as an alternative to chemical synthesis for specific modifications. |
Frequently Asked Questions (FAQs)
1. What is Artoindonesianin B and why are its derivatives of interest?
Artoindonesianin B is a prenylated flavone (B191248) isolated from the root of Artocarpus champeden. Like other prenylated flavonoids, it has shown potential biological activities, such as cytotoxic effects against cancer cells. Derivatives of Artoindonesianin B are being investigated to enhance its natural bioactivity, improve its pharmacokinetic profile, and develop novel therapeutic agents.
2. How can the bioactivity of Artoindonesianin B1 derivatives be enhanced?
Several strategies can be employed to enhance the bioactivity of flavonoid derivatives:
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Structural Modification : Introducing functional groups such as hydroxyls, methyl groups, or glycosides can alter the compound's solubility, stability, and interaction with biological targets. For instance, hydroxylation can increase water solubility and antioxidant activity.
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Prenylation : The addition of prenyl groups can enhance the compound's ability to interact with cell membranes and can lead to increased biological activity.
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Formulation and Delivery Systems : Techniques like nanoencapsulation, microemulsions, or the use of micellar formulations can improve the solubility and bioavailability of poorly soluble compounds.
3. What are the known biological activities of Artoindonesianin compounds?
Several Artoindonesianin compounds have been reported to exhibit cytotoxic activity against various cancer cell lines. For example, Artoindonesianins A and B showed cytotoxicity against murine leukemia (P-388) cells. Other related compounds from the Artocarpus genus have demonstrated a range of biological effects, including antimalarial, anti-inflammatory, and antioxidant properties.
4. Which signaling pathways are potentially modulated by Artoindonesianin B1 derivatives?
While specific pathways for Artoindonesianin B1 are not extensively documented, flavonoids are known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Given the cytotoxic nature of many prenylated flavonoids, it is plausible that Artoindonesianin B1 derivatives could induce apoptosis through pathways involving caspases and Bcl-2 family proteins. They may also interact with pathways like the mitogen-activated protein kinase (MAPK) signaling pathway.
Quantitative Data
The following table summarizes the cytotoxic activity of some Artoindonesianin compounds.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Artoindonesianin A | Murine Leukemia (P-388) | Not specified, but exhibited activity | |
| Artoindonesianin B | Murine Leukemia (P-388) | Not specified, but exhibited activity | |
| Artoindonesianin L | Murine Leukemia (P-388) | Significant cytotoxicity reported | |
| Artonin M | Murine Leukemia (P-388) | Significant cytotoxicity reported | |
| Artonin E | Murine Leukemia (P-388) | Significant cytotoxicity reported | |
| Cycloartobiloxanthone | Murine Leukemia (P-388) | Significant cytotoxicity reported | |
| Artonin O | Murine Leukemia (P-388) | Significant cytotoxicity reported |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of Artoindonesianin B1 derivatives on cancer cells.
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Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment : Prepare serial dilutions of the Artoindonesianin B1 derivative in the appropriate cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should be less than 0.1%. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.
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MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the development and evaluation of Artoindonesianin B1 derivatives.
Caption: A hypothesized extrinsic and intrinsic apoptosis signaling pathway potentially activated by Artoindonesianin B1 derivatives.
Caption: Logical relationships of strategies to enhance the bioactivity of Artoindonesianin B1 derivatives.
References
Technical Support Center: Addressing Inconsistencies in Artoindonesianin B Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artoindonesianin B. The information is designed to help address common inconsistencies and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the cytotoxic activity of our isolated Artoindonesianin B. What could be the cause?
A: Batch-to-batch variability in the bioactivity of isolated natural products is a common issue. Several factors can contribute to this:
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Purity: The purity of the isolated compound is critical. Even small amounts of highly active impurities can alter the apparent cytotoxicity. We recommend verifying the purity of each batch using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) before biological testing.
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Residual Solvents & Artifacts: Solvents used during extraction and purification can sometimes react with the compound to form artifacts, or residual solvents may have their own cytotoxic effects.[1][2] Ensure that solvents are fully removed under vacuum.
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Compound Degradation: Flavonoids can be sensitive to light, oxygen, pH, and temperature.[3][4] Inconsistent handling or storage conditions between batches can lead to degradation of Artoindonesianin B, reducing its activity.
Q2: Our yield of Artoindonesianin B from Artocarpus root is consistently low. How can we improve it?
A: Low yields are a frequent challenge in natural product isolation. Consider the following optimization steps:
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Extraction Method: Artoindonesianin B is typically isolated via maceration with organic solvents like methanol (B129727) or benzene (B151609) from the roots of Artocarpus champeden.[5] Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction. Techniques like ultrasound-assisted extraction may improve efficiency.
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Solvent Polarity: A gradient fractionation approach, starting with nonpolar solvents (e.g., n-hexane) to remove lipids and waxes, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol), can help enrich the flavonoid fraction before chromatographic purification.
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Chromatographic Conditions: Purification often involves multiple steps, such as vacuum liquid chromatography followed by column chromatography on silica (B1680970) gel or Sephadex LH-20. Optimizing the solvent systems for these steps is crucial to minimize loss and improve separation from closely related compounds.
Q3: What are the best practices for storing Artoindonesianin B to ensure its stability and experimental reproducibility?
A: As a prenylated flavone (B191248), Artoindonesianin B's stability can be influenced by environmental factors. To ensure long-term stability and consistent results:
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Storage Conditions: Store the pure compound as a dry solid at -20°C or lower. Protect it from light by using amber vials or wrapping vials in aluminum foil. Minimize exposure to atmospheric oxygen by flushing the vial with an inert gas like argon or nitrogen before sealing.
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Solvent for Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.
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Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods, as flavonoids can be unstable in aqueous media, especially at neutral or alkaline pH.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity (MTT Assay) Results
Q: My IC50 value for Artoindonesianin B against P-388 murine leukemia cells varies significantly between experiments. What are the possible causes and solutions?
A: Inconsistent IC50 values in MTT assays are a common problem that can often be resolved by carefully controlling assay parameters. The primary bioactivity reported for Artoindonesianin B is cytotoxicity against P-388 cells. Below is a summary of potential issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Cell suspension not homogenous.2. Pipetting errors: Inaccurate volumes of cells, compound, or reagents.3. Edge effects: Evaporation in the outer wells of the 96-well plate. | 1. Thoroughly mix the cell suspension before and during plating.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Fill outer wells with sterile PBS or media and do not use them for experimental samples. |
| IC50 values are unexpectedly high (low potency) | 1. Compound degradation: Improper storage or handling of stock solutions.2. Compound precipitation: Artoindonesianin B has low aqueous solubility and may precipitate in the culture medium.3. Incorrect cell density: Too many cells were seeded. | 1. Prepare fresh aliquots from a properly stored stock. Avoid repeated freeze-thaw cycles.2. Visually inspect wells for precipitate after adding the compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%).3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the end of the assay. |
| IC50 values are unexpectedly low (high potency) | 1. Contamination: Bacterial or fungal contamination can reduce MTT, giving a false signal of cell death.2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.3. Compound interference: Artoindonesianin B may directly reduce the MTT reagent. | 1. Maintain sterile technique and regularly check cultures for contamination.2. Include a solvent control to ensure the final concentration is not affecting cell viability.3. Run a cell-free control (media + compound + MTT) to check for direct reduction. If interference occurs, consider an alternative viability assay (e.g., SRB, LDH). |
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Cell Seeding: Suspend P-388 cells in culture medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach and resume growth.
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Compound Treatment: Prepare serial dilutions of Artoindonesianin B in culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for the desired exposure time (e.g., 48 or 72 hours). Include appropriate controls (untreated cells, solvent control).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Guide 2: Purification Challenges (HPLC)
Q: I am having trouble obtaining a pure sample of Artoindonesianin B using reverse-phase HPLC. My fractions often contain co-eluting impurities. What parameters can I optimize?
A: Achieving high purity of a target flavonoid from a complex plant extract requires careful optimization of HPLC parameters.
| Parameter | Recommendation for Optimization |
| Column Chemistry | A C18 column is standard for flavonoid separation. If co-elution persists, consider a column with different selectivity, such as a Phenyl-Hexyl or a C30 column. |
| Mobile Phase | A typical mobile phase is a gradient of an organic solvent (acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid or acetic acid). Acetonitrile often provides better resolution for phenolic compounds. Adjusting the acid modifier can alter selectivity. |
| Elution Gradient | Start with a shallow gradient to resolve compounds with similar polarity. For example, begin with a low percentage of organic solvent (e.g., 10-20%) and increase it slowly over a long run time (e.g., 60 minutes). This can improve the separation of closely related flavonoids. |
| Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time. |
| Column Temperature | Increasing the column temperature (e.g., to 30-40°C) can decrease solvent viscosity, improve peak shape, and sometimes alter selectivity. |
| Detection Wavelength | Use a Diode Array Detector (DAD) to monitor the elution at multiple wavelengths. Flavones typically have two major absorption maxima. Monitor at both to ensure peak purity. |
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Sample Preparation: Dissolve the partially purified extract (e.g., from column chromatography) in a small volume of the initial mobile phase or methanol. Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC System:
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Detector: DAD or UV detector set at a relevant wavelength (e.g., 280 nm and 340 nm).
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Gradient Program (Example):
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0-5 min: 20% B
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5-45 min: Gradient from 20% to 80% B
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45-50 min: Hold at 80% B
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50-55 min: Return to 20% B
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55-60 min: Re-equilibration at 20% B
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Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the target peak based on retention time.
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Purity Analysis: Analyze the collected fractions using analytical HPLC under the same or a modified gradient to confirm purity. Pool the pure fractions and evaporate the solvent under reduced pressure.
Guide 3: Spectroscopic Analysis Issues
Q: My electrospray ionization mass spectrometry (ESI-MS) data for a purified fraction of Artoindonesianin B shows multiple unexpected peaks alongside the expected molecular ion. What could they be?
A: It is common to observe ions other than the protonated molecule [M+H]+ in ESI-MS. These are often adducts, fragments, or impurities.
| Observed Ion | Identity | Source |
| [M+Na]+ | Sodium Adduct | Sodium salts from glassware, solvents, or buffers. |
| [M+K]+ | Potassium Adduct | Potassium salts from glassware, solvents, or buffers. |
| [M+NH4]+ | Ammonium (B1175870) Adduct | Ammonium salts, often from using ammonium formate/acetate in the mobile phase. |
| [2M+H]+ | Dimer | High concentration of the analyte can lead to the formation of non-covalent dimers. |
Q: The 1H-NMR spectrum of my sample is complex. Are there key signals that can help confirm the presence of a prenylated flavone like Artoindonesianin B?
A: Yes, prenylated flavonoids have characteristic signals in their 1H-NMR spectra that can aid in identification.
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Chelated Hydroxyl Group: A sharp singlet far downfield, typically between δ 12.0 and 13.5 ppm, is characteristic of a 5-OH group that is hydrogen-bonded to the C4-carbonyl group of the flavone skeleton.
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Prenyl Group Protons: The (CH3)2C=CH-CH2- side chain will show characteristic signals:
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Two singlets for the gem-dimethyl protons, usually around δ 1.5-1.8 ppm.
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A triplet or multiplet for the olefinic proton (-CH=) around δ 5.0-5.5 ppm.
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A doublet for the methylene (B1212753) protons (-CH2-) adjacent to the aromatic ring, often around δ 3.0-3.5 ppm.
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Aromatic Protons: The substitution pattern on the A and B rings will determine the splitting patterns and chemical shifts of the aromatic protons, typically found between δ 6.0 and 8.0 ppm.
Mandatory Visualizations
Caption: Hypothetical apoptotic pathway induced by Artoindonesianin B in P-388 cells.
Caption: Experimental workflow for isolation and bioactivity testing of Artoindonesianin B.
Caption: Troubleshooting decision tree for diagnosing inconsistent MTT assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Artoindonesianin B Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing bioassays with Artoindonesianin B and other prenylated flavonoids.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and sources of interference in bioassays involving flavonoid compounds like Artoindonesianin B.
1. Why am I seeing a false positive in my MTT cytotoxicity assay?
Flavonoids, including Artoindonesianin B, are known reducing agents.[1] The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[2][3] However, antioxidant flavonoids can directly reduce MTT to formazan in a cell-free system, leading to a false positive signal that suggests higher cell viability than is actually present.
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Recommendation: Always include a "compound-only" control (your test compound in media without cells) to check for direct MTT reduction. If interference is observed, consider using an alternative cytotoxicity assay like the Sulforhodamine B (SRB) assay, which is not based on redox chemistry and shows less interference from flavonoids.
2. My results from the DPPH antioxidant assay are inconsistent. What could be the cause?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric assay that measures the radical scavenging ability of antioxidants. Inconsistency can arise from several factors:
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Compound Color: Artoindonesianin B and other flavonoids are often yellow, which can interfere with the absorbance reading of the purple DPPH solution (typically measured at 517 nm).
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Solvent Effects: The choice of solvent can influence the reaction kinetics. Ensure your compound is fully solubilized.
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Light Sensitivity: The DPPH radical is light-sensitive. Assays should be performed in the dark to prevent degradation of the radical.
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Reaction Time: The reaction between flavonoids and DPPH may not be instantaneous. Ensure you have an adequate and consistent incubation time for all samples.
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Recommendation: Run a "compound color" control (compound in solvent without DPPH) and subtract this background absorbance from your sample readings. Standardize incubation times and protect plates from light.
3. I am observing high background signal in my fluorescence-based assay. What should I do?
High background can be caused by the intrinsic fluorescence (autofluorescence) of the test compound. Flavonoids are known to fluoresce, which can interfere with fluorescence-based assays.
-
Recommendation: Measure the fluorescence of your compound at the assay's excitation and emission wavelengths in the absence of other reagents. If significant autofluorescence is detected, you may need to find an alternative assay with a different detection method (e.g., colorimetric, luminescent) or use a plate reader that can perform background subtraction.
4. How can I minimize interference in a nitric oxide (NO) production assay?
The Griess assay is a common method for measuring nitrite (B80452), a stable product of NO. Potential interferences include:
-
Compound Color: As with other colorimetric assays, the intrinsic color of Artoindonesianin B could interfere with absorbance readings (typically at 540 nm).
-
Protein Precipitation: Components in cell culture media or serum can interfere. It is often necessary to deproteinize samples before performing the Griess assay.
-
Recommendation: Include a compound color control. If using complex biological samples like cell lysates or plasma, use a protein precipitation step (e.g., with a zinc sulfate (B86663) solution) before adding the Griess reagents.
II. Troubleshooting Guides
This section provides structured guidance for specific problems you might encounter.
Troubleshooting High Variability in High-Throughput Screening (HTS)
High variability can mask genuine hits and lead to wasted resources. Common causes and solutions are outlined below.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent replicates | Pipetting errors are a primary source of variability. | Ensure all pipettes are properly calibrated. Use automated liquid handlers for dispensing reagents if available. Prepare master mixes for reagents to be dispensed across a plate to ensure uniformity. |
| Edge effects on plates | Evaporation from the outer wells of a microplate can concentrate reagents and compounds. | Use a plate sealer to minimize evaporation. Avoid using the outer wells for experimental samples; instead, fill them with a buffer or media. |
| Assay drift over time | Reagent degradation or temperature fluctuations during a long run. | Prepare fresh reagents. Allow all plates and reagents to equilibrate to room temperature before starting the assay. Run plates in a consistent and timely manner. |
Troubleshooting Colorimetric Assay Interference
| Problem | Potential Cause | Recommended Solution |
| High absorbance in blank wells | Contamination of reagents or microplate. | Use fresh, high-purity solvents and reagents. Ensure microplates are clean and free of dust. |
| Unexpected color in "compound-only" control | The compound has intrinsic color at the assay wavelength. | Measure the absorbance of the compound at the assay wavelength and subtract this value from the experimental wells. |
| Non-linear dose-response curve | Compound precipitation at high concentrations or complex interactions with the assay reagents. | Check the solubility of Artoindonesianin B in the assay buffer. Visually inspect wells for precipitation. Consider reducing the concentration range. |
III. Experimental Protocols
Detailed methodologies for key bioassays are provided below.
1. MTT Cell Viability Assay
This assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Artoindonesianin B stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Artoindonesianin B in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "vehicle control" (DMSO without compound) and a "compound-only" control (compound in medium, no cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
-
Materials:
-
96-well microplate
-
Artoindonesianin B stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) working solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance at 517 nm should be approximately 1.0.
-
Add 100 µL of various concentrations of Artoindonesianin B (or positive control) to the wells of a 96-well plate.
-
Include a blank (100 µL methanol) and a control (100 µL methanol).
-
Add 100 µL of the DPPH working solution to all wells except the blank. Add 100 µL of methanol to the blank wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
3. Griess Assay for Nitric Oxide (Nitrite) Measurement
This assay quantifies nitrite, a stable metabolite of nitric oxide, in aqueous solutions.
-
Materials:
-
96-well microplate
-
Cell culture supernatant or other aqueous samples
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide (B372717) in acidic solution; Part B - N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Pipette 50-100 µL of samples and standards into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent I (or combined Griess Reagent) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
If using a two-part reagent, add 50 µL of Griess Reagent II to each well.
-
Incubate for another 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
IV. Data Presentation
Table 1: Antioxidant Activity of Various Flavonoids in the DPPH Assay
This table presents the IC50 values (the concentration required to scavenge 50% of DPPH radicals) for several common flavonoids, providing a reference for the expected antioxidant potential.
| Flavonoid | IC50 (µM) |
| Quercetin | 19.13 - 34.03 |
| Luteolin | 21.26 |
| Kaempferol | 69.97 |
| Myricetin | 21.52 |
| Apigenin | >100 |
Data compiled from studies on the structure-activity relationship of flavonoids. The antioxidant capacity of flavonoids is highly dependent on their chemical structure.
V. Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts for troubleshooting and understanding the biological context of Artoindonesianin B bioassays.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Artoindonesianin B and Other Flavonoids from Artocarpus
For Researchers, Scientists, and Drug Development Professionals
The genus Artocarpus, a rich source of prenylated flavonoids, has garnered significant attention in oncological research for the potent cytotoxic activities of its constituent compounds. Among these, Artoindonesianin B has demonstrated notable anticancer potential. This guide provides an objective comparison of the cytotoxic performance of Artoindonesianin B against other flavonoids isolated from Artocarpus, supported by experimental data, to aid in the evaluation of potential therapeutic candidates.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Artoindonesianin B and other selected Artocarpus flavonoids against various cancer cell lines. The data highlights the varying degrees of cytotoxic potency across different chemical structures and cancer types.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Artoindonesianin B | Murine Leukemia (P-388) | 3.9 | [1] |
| Artoindonesianin A | Murine Leukemia (P-388) | 21.0 | [1] |
| Artoindonesianin L | Murine Leukemia (P-388) | 0.6 | [2] |
| Artoindonesianin P | Murine Leukemia (P-388) | 5.9 | [3][4] |
| Artoindonesianin U | Murine Leukemia (P-388) | 2.0 | |
| Artoindonesianin V | Murine Leukemia (P-388) | 0.5 | |
| Artocarpin | Non-small Lung Cancer (H460) | 5.07 | |
| Colorectal Adenocarcinoma (HT-29) | 5.56 | ||
| Breast Adenocarcinoma (MCF-7) | 12.53 | ||
| Leukemia (HL-60) | 19.94 | ||
| Artonin E | Murine Leukemia (P-388) | 0.06 | |
| Artonin O | Murine Leukemia (P-388) | 0.9 | |
| Artobiloxanthone | Murine Leukemia (P-388) | 1.7 | |
| Cycloartobiloxanthone | Murine Leukemia (P-388) | 4.6 | |
| Cudraflavone C | Murine Leukemia (P-388) | 2.1–4.0 |
Experimental Protocols
The cytotoxic activities of the aforementioned Artocarpus flavonoids were predominantly evaluated using the following standard methodologies:
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Artoindonesianin B) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. This insoluble formazan is then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Apoptosis Detection
-
Hoechst 33342/Propidium Iodide (PI) Staining: This fluorescence microscopy-based assay is used to observe the morphological changes associated with apoptosis.
-
Cell Treatment: Cells are treated with the flavonoid compounds as described above.
-
Staining: The cells are then stained with Hoechst 33342, which stains the nuclei of all cells blue, and Propidium Iodide (PI), which only enters and stains the nuclei of dead or membrane-compromised cells red.
-
Microscopic Observation: The stained cells are observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei (bright blue), while necrotic or late apoptotic cells will be stained red.
-
Signaling Pathway Analysis
-
Western Blotting: This technique is employed to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated based on their molecular weight by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2, MAPK) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression levels.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of some Artocarpus flavonoids and a generalized experimental workflow for their evaluation.
Caption: A generalized experimental workflow for evaluating the cytotoxicity of Artocarpus flavonoids.
Caption: Proposed apoptotic signaling pathway induced by Artocarpin.
Caption: Intrinsic apoptotic pathway and MAPK involvement for Artonin E.
Conclusion
The flavonoids derived from Artocarpus species exhibit a broad spectrum of cytotoxic activities. While Artoindonesianin B shows potent cytotoxicity against murine leukemia cells, other related compounds such as Artoindonesianin V and Artonin E demonstrate even greater potency. The varying IC50 values across different cancer cell lines suggest that the cytotoxic efficacy of these flavonoids is structure-dependent and may be cell-line specific. The induction of apoptosis through caspase activation and modulation of the Bcl-2 family of proteins appears to be a common mechanism of action for several of these compounds. Further investigation into the structure-activity relationships and the specific molecular targets of these flavonoids is warranted to fully elucidate their therapeutic potential and to guide the development of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Artoindonesianin L, a new prenylated flavone with cytotoxic activity from Artocarpus rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Artoindonesianin B Analogues
For Immediate Release
Researchers in oncology and medicinal chemistry are constantly seeking novel compounds with potent and selective anticancer activity. The prenylated flavonoids isolated from the Artocarpus genus, particularly Artoindonesianin B and its analogues, have emerged as promising candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Artoindonesianin B analogues, summarizing key findings on their cytotoxic effects and the structural motifs crucial for their activity.
Comparative Cytotoxicity of Artoindonesianin Analogues
The primary measure of anticancer potential for Artoindonesianin analogues has been their cytotoxic activity against various cancer cell lines, most notably the P-388 murine leukemia cell line. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below to facilitate a direct comparison of their potency.
| Compound | Cell Line | IC50 (µg/mL) | Key Structural Features |
| Artoindonesianin A[1] | P-388 | - | Prenylated flavone (B191248) |
| Artoindonesianin B[1] | P-388 | - | Prenylated flavone |
| Artoindonesianin L[2][3] | P-388 | 0.6 | Prenylated flavone |
| Artoindonesianin P[4] | P-388 | 5.9 | Prenylated flavone |
| Artonin E | P-388 | 0.06 | Prenylated flavone |
| Artonin M | P-388 | 7.9 | Prenylated flavone |
| Artonin O | P-388 | 0.9 | Prenylated flavone |
| Artobiloxanthone | P-388 | 1.7 | Prenylated flavonoid |
| Cycloartobiloxanthone | P-388 | 4.6 | Cyclized prenyl group |
| Artonol B | P-388 | >100 | - |
Structure-Activity Relationship Insights
The analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of Artoindonesianin analogues and related flavonoids:
-
Prenylation: The presence of prenyl groups is a critical determinant of cytotoxicity. These lipophilic moieties are thought to enhance the interaction of the flavonoids with cellular membranes and target proteins.
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the flavonoid scaffold significantly impact activity. Specifically, ortho-dihydroxy or trihydroxy substitutions on the B-ring have been noted as being crucial for activity against P-388 cells.
-
Cyclization of Prenyl Groups: The cyclization of a prenyl group, as seen in cycloartobiloxanthone, appears to decrease the cytotoxic activity compared to analogues with unmodified prenyl chains. This suggests that the flexibility and lipophilicity of the open-chain prenyl group are important for maximizing potency.
Experimental Methodologies
The evaluation of the cytotoxic activity of Artoindonesianin analogues is predominantly carried out using the MTT assay. Below is a detailed protocol for this key experiment.
MTT Cytotoxicity Assay Protocol for P-388 Cells
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on the P-388 murine leukemia cell line.
1. Cell Culture and Maintenance:
-
P-388 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL.
2. Assay Procedure:
-
Cell Seeding: P-388 cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The test compounds (Artoindonesianin analogues) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium. 100 µL of these working solutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution (in sterile PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The plate is centrifuged at 500 xg for 5 minutes. The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow for the discovery and evaluation of natural product analogues like Artoindonesianin B.
Caption: Workflow for Natural Product-Based Drug Discovery.
Concluding Remarks
The Artoindonesianin class of prenylated flavonoids presents a rich scaffold for the development of novel anticancer agents. The available data strongly suggests that the presence and nature of prenyl substituents, along with the hydroxylation pattern of the flavonoid core, are key to their cytotoxic potency. Future research should focus on the synthesis of a broader range of analogues with systematic modifications to further refine the structure-activity relationships. Elucidating the precise molecular targets and signaling pathways affected by these compounds will also be crucial in advancing them towards clinical consideration.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artoindonesianin L, a new prenylated flavone with cytotoxic activity from Artocarpus rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Cytotoxic Effects of Artoindonesianin B: A Comparative Analysis with Structurally Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Artoindonesianin B and its structurally related prenylated flavonoids isolated from the Artocarpus genus. Due to the limited publicly available data on the cytotoxic effects of Artoindonesianin B in a wide range of cell lines, this guide leverages experimental data from its close analogs to provide a broader context for its potential anti-cancer activities.
Comparative Cytotoxicity Data
The cytotoxic potential of Artoindonesianin B and its related compounds is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) required to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| Artoindonesianin B | P-388 | Murine Leukemia | 3.9[1] |
| Artonin E | P-388 | Murine Leukemia | 0.06[2] |
| KB | Human Oral Epidermoid Carcinoma | 3.0[2] | |
| Artocarpin | H460 | Human Non-small Cell Lung Cancer | 5.07[3] |
| HT-29 | Human Colorectal Adenocarcinoma | 5.56[3] | |
| MCF-7 | Human Breast Adenocarcinoma | 12.53 | |
| HL-60 | Human Promyelocytic Leukemia | 19.94 | |
| T47D | Human Breast Cancer | - | |
| Artoindonesianin U | P-388 | Murine Leukemia | 2.0 |
| Artoindonesianin V | P-388 | Murine Leukemia | 0.5 |
| Artochamin B | MCF-7 | Human Breast Adenocarcinoma | 4.59 |
| Lu | Human Lung Carcinoma | 20.00 | |
| HepG2 | Human Hepatocellular Carcinoma | 3.60 | |
| KB | Human Oral Epidermoid Carcinoma | 1.18 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the cytotoxic effects of compounds like Artoindonesianin B.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Artoindonesianin B) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
A Comparative Analysis of Artoindonesianin B and Doxorubicin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic properties of Artoindonesianin B, a naturally occurring prenylated flavonoid, and Doxorubicin (B1662922), a well-established chemotherapeutic agent. The following sections detail their respective cytotoxic effects, mechanisms of action, and the experimental protocols utilized to generate the supporting data.
Executive Summary
Doxorubicin is a potent, broad-spectrum anti-leukemic drug with a well-documented mechanism involving DNA intercalation and topoisomerase II inhibition.[1] However, its clinical use is often associated with significant side effects. Artoindonesianin B and its closely related analogue, Artonin B, have demonstrated significant cytotoxic activity against various leukemia cell lines. Their mechanism of action appears to be distinct from Doxorubicin, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway. While direct comparative studies are limited, this guide synthesizes available data to offer a preliminary assessment of their potential as anti-leukemic agents.
Data Presentation
Table 1: Cytotoxicity (IC50) of Artoindonesianin B, Artonin B, and Doxorubicin in Leukemia Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Artoindonesianin B | P-388 | Murine Leukemia | Not explicitly provided, but exhibited cytotoxic activity | [2] |
| Artonin B | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not explicitly provided, but strongly induced cell death | [3] |
| Doxorubicin | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | ~0.01 - 0.1 (Estimated from various studies) | |
| K562 | Human Chronic Myelogenous Leukemia | 0.031 | [4] | |
| MOLM-13 | Human Acute Myeloid Leukemia | <0.5 | [5] | |
| Nalm-6 | Human B-cell Precursor Leukemia | Not explicitly provided, but induced apoptosis | ||
| RPMI-8402 | Human T-cell Leukemia | 3.4 | ||
| SUP-B15 | Human B-cell Precursor Leukemia | 0.29 |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.
Mechanisms of Action
Artoindonesianin B / Artonin B
Artonin B induces apoptosis in human leukemia cells (CCRF-CEM) through the mitochondrial pathway. This process is characterized by:
-
Disruption of Mitochondrial Membrane Potential: A key initiating event in the intrinsic apoptotic pathway.
-
Release of Cytochrome c: This mitochondrial protein activates the caspase cascade in the cytoplasm.
-
Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic proteins Bax and Bak.
-
Activation of Caspase-3: The executioner caspase responsible for the biochemical and morphological changes of apoptosis.
-
Induction of Hypoploid Cells: An increase in the sub-G1 cell population, indicative of DNA fragmentation and apoptosis.
Doxorubicin
Doxorubicin exerts its anti-leukemic effects through multiple mechanisms:
-
DNA Intercalation: The planar aromatic rings of doxorubicin insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA and membranes.
-
Induction of Apoptosis: The DNA damage and cellular stress induced by doxorubicin trigger both the intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest at the G1 and G2/M phases, preventing cell proliferation.
Visualizing the Mechanisms
Figure 1. Proposed apoptotic pathway of Artonin B in leukemia cells.
Figure 2. Multifaceted mechanism of action of Doxorubicin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effects of Artonin B on CCRF-CEM cells.
-
Cell Seeding: Leukemia cells (e.g., CCRF-CEM) are seeded into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Drug Treatment: Cells are treated with various concentrations of Artoindonesianin B or Doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Figure 3. Workflow for the MTT-based cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This is a general protocol for assessing apoptosis, consistent with methods used in the cited studies.
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of Artoindonesianin B or Doxorubicin for the indicated time.
-
Cell Harvesting: Cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold PBS.
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is based on the methodology described for Artonin B and is also standard for Doxorubicin studies.
-
Cell Treatment: Leukemia cells are treated with Artoindonesianin B or Doxorubicin for the desired time.
-
Cell Harvesting and Fixation: Cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is also quantified.
Conclusion
Both Artoindonesianin B and Doxorubicin demonstrate potent anti-leukemic activity, albeit through different primary mechanisms. Doxorubicin's broad-spectrum cytotoxicity is well-established, but its clinical utility is hampered by toxicity. Artoindonesianin B and related compounds present a promising alternative or synergistic therapeutic strategy by inducing apoptosis through the mitochondrial pathway. Further direct comparative studies in a panel of human leukemia cell lines are warranted to fully elucidate the relative efficacy and potential of Artoindonesianin B in the context of leukemia therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of prenylflavonoid artonin B in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]
A Comparative Analysis of Artoindonesianin B and Paclitaxel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic compounds Artoindonesianin B and paclitaxel (B517696). While paclitaxel is a well-established chemotherapeutic agent with a thoroughly documented mechanism of action, Artoindonesianin B is a less-studied prenylated flavone (B191248) with demonstrated cytotoxic potential. This document synthesizes the available experimental data to offer a comparative overview and highlights areas for future research.
Executive Summary
Paclitaxel is a widely used anticancer drug that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, Artoindonesianin B, a natural flavonoid, has shown cytotoxic effects, particularly against murine leukemia cells. Due to limited direct research on Artoindonesianin B, its precise mechanism of action is not fully elucidated. However, based on studies of structurally similar prenylated flavonoids from the same genus, it is hypothesized to induce apoptosis and cell cycle arrest through pathways involving reactive oxygen species (ROS) and mitochondrial-mediated mechanisms. This guide presents a side-by-side comparison of their known properties, supported by available experimental data and detailed protocols.
Mechanism of Action
Artoindonesianin B:
The exact molecular mechanism of Artoindonesianin B has not been extensively studied. However, research on other prenylated flavonoids isolated from the Artocarpus genus suggests potential mechanisms. For instance, the related compound Artonin E has been shown to induce apoptosis and cell cycle arrest. It is plausible that Artoindonesianin B shares a similar mechanism, potentially involving the induction of apoptosis through the intrinsic (mitochondrial) pathway, possibly mediated by an increase in reactive oxygen species (ROS).
Paclitaxel:
Paclitaxel's mechanism of action is well-established. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[1] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly necessary for cell division.[1] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3][4]
Signaling Pathways
Artoindonesianin B (Inferred):
Direct studies on the signaling pathways affected by Artoindonesianin B are not available. However, based on the activity of other cytotoxic flavonoids, it is hypothesized that Artoindonesianin B may influence key cancer-related signaling pathways such as:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often involved in the regulation of cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate MAPK signaling.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway is a common mechanism for anticancer agents.
Paclitaxel:
Paclitaxel has been shown to modulate several critical signaling pathways in cancer cells:
-
PI3K/AKT Pathway: Paclitaxel can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway enhances paclitaxel-induced apoptosis.
-
MAPK Pathway: Paclitaxel can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and can lead to apoptosis.
-
c-myc Pathway: Paclitaxel has also been reported to suppress the c-myc signaling pathway, which plays a role in cell proliferation and apoptosis.
Quantitative Data Presentation
| Parameter | Artoindonesianin B | Paclitaxel | Reference |
| IC50 / GI50 | 3.9 µg/mL (P-388 murine leukemia) | 2.5 - 7.5 nM (Various human tumor cell lines, 24h exposure) | , |
| 4 - 24 nM (Human lung cancer cell lines, 48h exposure) | |||
| In Vivo Efficacy | Data not available | Significant tumor growth inhibition in human lung cancer xenografts (12 and 24 mg/kg/day for 5 days) | |
| 80% tumor burden reduction in ovarian cancer model (in combination with LY294002) | |||
| Significant tumor growth inhibition in paclitaxel-resistant colorectal tumor xenografts (nanoparticle formulation) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of Artoindonesianin B or paclitaxel and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of an anticancer compound using a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., paclitaxel at a specific dose and schedule, intravenously or intraperitoneally) and a vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
Paclitaxel is a cornerstone of cancer chemotherapy with a well-defined mechanism of action and extensive clinical data. Artoindonesianin B, while demonstrating cytotoxic activity, remains a largely unexplored compound. The preliminary data suggest it may function as a pro-apoptotic agent, a common characteristic of many flavonoid-based anticancer compounds.
Future research on Artoindonesianin B should focus on:
-
Elucidating the precise mechanism of action: Investigating its molecular targets and how it induces cell death.
-
Identifying the affected signaling pathways: Determining its impact on key cancer-related pathways such as MAPK, PI3K/AKT, and NF-κB.
-
Broadening the cytotoxicity profile: Testing its efficacy against a wider range of human cancer cell lines.
-
Conducting in vivo studies: Evaluating its anticancer activity and toxicity in animal models.
A deeper understanding of Artoindonesianin B's biological activities will be crucial in determining its potential as a novel therapeutic agent for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential macrophage-mediated cytotoxicity to P388 leukemia cells and its drug-resistant cells examined by a new MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Artoindonesianin B 1 bioactivity data
A Cross-Validation of Cytotoxic Effects Against Murine Leukemia Cells and Contextual Bioactivity Profiling
Artoindonesianin B, a prenylated flavone (B191248) isolated from plants of the Artocarpus genus, has demonstrated notable cytotoxic activity. This guide provides a comparative analysis of its bioactivity, primarily focusing on its effect against murine leukemia (P-388) cells, alongside a contextual overview of the bioactivities of related prenylated flavones. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxicity Data Summary
The primary bioactivity reported for Artoindonesianin B is its cytotoxicity against the P-388 murine leukemia cell line. The following table summarizes the available quantitative data for Artoindonesianin B and compares it with other structurally related compounds isolated from the Artocarpus genus.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| Artoindonesianin B | P-388 | 3.9 | [1] |
| Artoindonesianin A | P-388 | 21.0 | [1] |
| Artoindonesianin U | P-388 | 2.0 | [1] |
| Artoindonesianin V | P-388 | 0.5 | [1] |
| Artonin E | P-388 | 0.06 | |
| Artonin M | P-388 | 7.9 | |
| Artonin O | P-388 | 0.9 | |
| Cycloartobiloxanthone | P-388 | 4.6 | |
| Artoindonesianin L | P-388 | 0.6 | |
| Artoindonesianin P | P-388 | 5.9 | |
| Artobiloxanthone | P-388 | 1.7 | |
| Artonol B | P-388 | >100 |
Experimental Protocols
Cytotoxicity Assay against P-388 Murine Leukemia Cells
The cytotoxic activity of Artoindonesianin B and related compounds was determined using a standard in vitro assay against the P-388 murine leukemia cell line. While the specific details from the original publications are not fully available, a general protocol based on common methodologies like the MTT assay is described below.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Protocol:
-
Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds (Artoindonesianin B and others) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations.
-
Incubation: The treated plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Bioactivity Context: Anti-inflammatory and Antioxidant Potential
While specific data on the anti-inflammatory and antioxidant activities of Artoindonesianin B are not currently available in the reviewed literature, other compounds isolated from the Artocarpus genus have demonstrated these properties. This suggests that Artoindonesianin B may also possess similar bioactivities, warranting further investigation.
Anti-inflammatory Activity
Many flavonoids exhibit anti-inflammatory effects by modulating inflammatory pathways. A common in vitro method to assess this is the nitric oxide (NO) production inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
References
Evaluating the Selectivity of Artoindonesianin B for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cancer cell selectivity of Artoindonesianin B, a prenylated flavone (B191248) isolated from the root of Artocarpus champeden. While direct comparative data on normal versus cancer cells for Artoindonesianin B is limited in publicly available literature, this guide synthesizes existing data on Artoindonesianin B and related compounds from the Artocarpus genus to provide a comparative analysis of its potential as a cancer-selective agent.
Executive Summary
Artoindonesianin B has demonstrated cytotoxic activity against cancer cells. Evidence from studies on closely related prenylated flavonoids, such as Artonin B, and extracts from Artocarpus species, strongly suggests a potential for selective cytotoxicity against cancerous cells with minimal effects on normal cells. The proposed mechanism of action involves the induction of apoptosis, potentially through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Further direct experimental validation is required to definitively establish the selectivity and mechanism of Artoindonesianin B.
Data Presentation
Table 1: Cytotoxicity of Artoindonesianin B and Related Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Citation |
| Artoindonesianin B | Murine Leukemia (P-388) | Not Specified | Data not available in reviewed literature | [1] |
| Artoindonesianin L | Murine Leukemia (P-388) | Not Specified | 0.6 | |
| Artoindonesianin P | Murine Leukemia (P-388) | MTT | 5.9 | [2] |
| Artonin B | Human Acute Lymphoblastic Leukemia (CCRF-CEM) | MTT | Data not available in reviewed literature | |
| Artobiloxanthone | Murine Leukemia (P-388) | MTT | 1.7 | [2] |
| Cycloartobiloxanthone | Murine Leukemia (P-388) | MTT | 4.6 | [2] |
Table 2: Comparative Cytotoxicity of a Related Artocarpus Flavonoid (Artonin B)
| Compound | Cell Line | Cell Type | Assay | Cytotoxicity | Citation |
| Artonin B | CCRF-CEM | Human Acute Lymphoblastic Leukemia | MTT | Strong induction of cell death | |
| Artonin B | HaCa | Normal Human Keratinocytes | MTT | Not cytotoxic |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Artoindonesianin B or other test compounds and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival and determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for evaluating the cytotoxicity and selectivity of Artoindonesianin B.
Caption: A potential signaling pathway for Artoindonesianin B-induced apoptosis in cancer cells.
Discussion
The available data, primarily from related compounds, suggests that Artoindonesianin B is a promising candidate for a cancer-selective therapeutic agent. The cytotoxicity of Artonin B against a human leukemia cell line, while showing no effect on normal human keratinocytes, is a significant indicator of this potential selectivity. Furthermore, crude extracts from Artocarpus species have been shown to be cytotoxic to lung cancer cells (A549) but non-toxic to normal human embryonic kidney cells (HEK293)[1]. This pattern of selectivity is a common and desirable trait for the development of new anticancer drugs.
The proposed mechanism of action, the induction of apoptosis via the MAPK signaling pathway, is consistent with findings for other flavonoids isolated from Artocarpus species. Activation of p38 MAPK is a known pathway involved in apoptosis in response to cellular stress. While direct evidence for Artoindonesianin B's effect on this pathway is needed, it provides a strong hypothesis for its mode of action.
Future Directions
To conclusively evaluate the selectivity of Artoindonesianin B, further research is essential. Key future experiments should include:
-
Comparative Cytotoxicity Studies: Direct head-to-head cytotoxicity assays (e.g., MTT, SRB) of Artoindonesianin B on a panel of cancer cell lines alongside a variety of normal human cell lines (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells).
-
Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by Artoindonesianin B in cancer cells. This would involve Western blot analysis of key proteins in the MAPK and other apoptosis-related pathways, as well as cell cycle analysis.
-
In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of Artoindonesianin B in animal models of cancer.
References
A Comparative Meta-Analysis of Prenylated Flavonoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anti-Cancer Potential of Prenylated Flavonoids
This guide provides a comprehensive comparison of the cytotoxic effects of various prenylated flavonoids against a range of cancer cell lines. The inclusion of a prenyl group often enhances the biological activity of flavonoids, making them a promising area of research for novel anti-cancer therapeutics.[1][2] This meta-analysis summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes associated cellular mechanisms and workflows to support ongoing research and development in this field.
Quantitative Cytotoxicity Data of Prenylated Flavonoids
The following table summarizes the 50% inhibitory concentration (IC50) values of various prenylated flavonoids against a panel of human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency. The data has been compiled from multiple studies to provide a comparative overview.
| Prenylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | Cisplatin |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MV-4-11 (Leukemia) | 7.45 ± 0.87 | Cisplatin |
| Xanthohumol | Du145 (Prostate) | ~14 | Cisplatin |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | Du145 (Prostate) | 14.71 ± 4.42 | Cisplatin |
| Xanthohumol | HT-29 (Colon) | 91.31 ± 8.92 | Cisplatin |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | HT-29 (Colon) | 62.09 ± 16.52 | Cisplatin |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MCF-7 (Breast) | ~15-20 | - |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | SK-BR-3 (Breast) | ~15-20 | - |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | T47D (Breast) | ~15-20 | - |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | LoVo (Colon) | ~15 | - |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | LoVo/Dx (Colon) | ~12 | - |
| Conglomeratin | MCF-7 (Breast) | 16.2 | Doxorubicin |
| Conglomeratin | HepG2 (Liver) | 13.1 | Doxorubicin |
| 3′-geranyl-3-prenyl-2′,4′,5′,7′-tetrahydroxyflavone | HeLa (Cervical) | 0.64 | - |
| Broussonol D | KB (Oral) | 4.15 | - |
| Dioxycudraflavone A | NCI-H292 (Lung) | 17.80 ± 0.57 | - |
| Dioxycudraflavone A | A549 (Lung) | 29.2 ± 1.79 | - |
| Morusin | Various Tumor Cells | ~9 | - |
| Gemichalcone A | SGC-7901 (Gastric) | 11.9 ± 0.1 | - |
| 6-prenyl-4′,5,7-trihydroxyflavone | SGC-7901 (Gastric) | 9.6 ± 0.9 | - |
| 6-prenyl-4′,5,7-trihydroxyflavone | SiHa (Cervical) | 13.3 ± 0.4 | - |
| Alopecurone J | HeLa (Cervical) | 9.97 - 30.91 | - |
| Alopecurone J | HCT116 (Colon) | 9.97 - 30.91 | - |
| Alopecurone J | A2780 (Ovarian) | 9.97 - 30.91 | - |
| Alopecurone J | A549 (Lung) | 9.97 - 30.91 | - |
| Glyurallin A | SW480 (Colon) | 10.86 | - |
| Asthonningine A, Indicanine B, Ficucaricones A & B, 3″,4″-dihydrothonningine C | SMMC-7721, SW480, HL-60, A-549, MCF-7 | 0.18 - 18.76 | - |
| Glabrene | - | EC50: 5 x 10⁻⁵ M | - |
| Glabridin | - | EC50: 5 x 10⁻⁶ M | - |
| Prenylated flavanones from propolis | 26-L5 colon, B16-Bl6 melanoma, Lewis lung | 14-64 | - |
| (±)-epimesatine J (1a/1b) | MCF-7 (Breast) | Significant Inhibition | - |
| (±)-epimesatine K (2a/2b) | MCF-7 (Breast) | Significant Inhibition | - |
| (±)-epimesatine M (4a) | MCF-7 (Breast) | 7.45 | - |
| (±)-epimesatine N (5b) | MCF-7 (Breast) | 8.97 | - |
Data compiled from multiple sources.[3][4][5] Note that direct comparison between studies can be challenging due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols are foundational for obtaining reliable and reproducible data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Prenylated flavonoid stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the prenylated flavonoids in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Note: Some flavonoids can directly reduce MTT in the absence of cells, which can interfere with the assay. It is advisable to run parallel experiments without cells to account for any potential interference.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Prenylated flavonoid stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with distilled water. Air dry the plates completely.
-
SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Mechanisms and Workflows
Flavonoid-Induced Apoptosis Signaling Pathway
Prenylated flavonoids often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, through the intrinsic and extrinsic pathways.
Caption: General signaling pathways of flavonoid-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for the in vitro screening of prenylated flavonoids for their cytotoxic potential.
Caption: A typical experimental workflow for cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedscidirect.com [biomedscidirect.com]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Safety Operating Guide
Proper Disposal of Artoindonesianin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Artoindonesianin B, a prenylated flavone (B191248) with cytotoxic properties.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specifications |
| Gloves | Nitrile or other chemical-resistant gloves. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A buttoned lab coat, preferably one designated for cytotoxic work. |
| Respiratory Protection | A fume hood should be used when handling the pure compound or solutions. |
II. Waste Segregation and Containerization
Proper segregation of waste is the first and most critical step in the disposal process. Do not mix Artoindonesianin B waste with non-hazardous trash.
Table 2: Artoindonesianin B Waste Streams and Container Requirements
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Unused or expired Artoindonesianin B, contaminated lab supplies (e.g., weigh boats, pipette tips, vials). | Sealable, leak-proof, puncture-resistant container. Often a yellow or purple cytotoxic waste container. | "Hazardous Chemical Waste," "Cytotoxic Waste," "Artoindonesianin B" |
| Liquid Waste | Solutions containing Artoindonesianin B, solvent rinses of contaminated glassware. | Sealable, leak-proof, chemical-resistant container (e.g., glass or polyethylene). | "Hazardous Chemical Waste," "Cytotoxic Waste," "Artoindonesianin B" and list of solvents. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with Artoindonesianin B. | Puncture-proof sharps container, clearly marked as cytotoxic. | "Cytotoxic Sharps Waste," "Artoindonesianin B" |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Designated cytotoxic waste bag or container. | "Cytotoxic Waste" |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of Artoindonesianin B. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Experimental Protocol: Disposal of Artoindonesianin B
-
Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., a high pH solution like 10% sodium carbonate, followed by 70% ethanol, or a commercially available cytotoxic decontamination agent).
-
Wipe down all surfaces that may have come into contact with Artoindonesianin B.
-
Dispose of all cleaning materials as solid cytotoxic waste.
-
-
Handling of Solid Waste:
-
Carefully place all solid waste, including contaminated PPE, into the designated, labeled cytotoxic waste container.
-
Ensure the container is securely sealed.
-
-
Handling of Liquid Waste:
-
Collect all liquid waste containing Artoindonesianin B in a compatible, labeled waste container.
-
Do not fill the container to more than 80% capacity to prevent spills.
-
Securely cap the container.
-
-
Handling of Sharps Waste:
-
Place all contaminated sharps directly into a designated cytotoxic sharps container.
-
Do not recap, bend, or break needles.
-
-
Waste Storage and Pickup:
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Artoindonesianin B.
Caption: Workflow for the disposal of Artoindonesianin B waste.
V. Signaling Pathway for Prudent Waste Management
This diagram illustrates the interconnectedness of safety protocols and institutional oversight in the responsible disposal of hazardous chemical waste.
Caption: Signaling pathway for responsible chemical waste disposal.
Disclaimer: This information is intended as a general guide. Researchers are responsible for complying with all local, state, and federal regulations, as well as their institution's specific policies for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Artoindonesianin L, a new prenylated flavone with cytotoxic activity from Artocarpus rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artoindonesianin P, a new prenylated flavone with cytotoxic activity from Artocarpus lanceifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Artoindonesianin B 1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal guidelines for the handling of Artoindonesianin B 1, a prenylated flavonoid with demonstrated cytotoxic properties. The information herein is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely and effectively, minimizing exposure risks and ensuring proper experimental conduct and waste management.
Immediate Safety and Handling Precautions
This compound has exhibited cytotoxic activity against various cell lines.[1] Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data, such as an LD50 value, it is imperative to handle this compound as a potent cytotoxic agent. Standard precautions for handling such materials should be strictly followed to prevent accidental exposure through skin contact, inhalation, or ingestion.
Personal Protective Equipment (PPE):
Based on guidelines for handling cytotoxic compounds, the following PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved fit-tested N95 respirator or higher. | Minimizes the risk of inhaling aerosolized particles, especially when handling the powdered form. |
All handling of this compound, particularly weighing and preparing solutions, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any aerosols or dust.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation of Solutions:
-
All solution preparations must be performed in a BSC or fume hood.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Ensure accurate weighing and dilution to minimize waste.
Spill Management:
In the event of a spill, immediately evacuate the area and restrict access. Trained personnel wearing appropriate PPE should manage the cleanup using a chemotherapy spill kit. All contaminated materials must be disposed of as cytotoxic waste.
Disposal Plan:
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess solutions, must be treated as cytotoxic waste.
-
Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container with a biohazard symbol.
-
Liquid Waste: Collect in a sealed, leak-proof container. Do not dispose of down the drain.[2]
-
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Quantitative Cytotoxicity Data
This compound and related prenylated flavonoids from the Artocarpus genus have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes reported IC50 values.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Artoindonesianin B | Murine leukemia (P-388) | 3.9 | [3] |
| Artoindonesianin A | Murine leukemia (P-388) | 21.0 | [3] |
| Artoindonesianin L | Murine leukemia (P-388) | 0.6 | [4] |
| Artoindonesianin P | Murine leukemia (P-388) | 5.9 | |
| Artoindonesianin U | Murine leukemia (P-388) | 2.0 | |
| Artoindonesianin V | Murine leukemia (P-388) | 0.5 | |
| Artonin E | Murine leukemia (P-388) | 0.06 | |
| Artonin E | Human oral epidermoid carcinoma (KB) | 3.0 | |
| Artonin O | Human oral epidermoid carcinoma (KB) | 0.5 | |
| Artobiloxanthone | Human oral epidermoid carcinoma (KB) | 3.5 | |
| Cycloartobiloxanthone | Human oral epidermoid carcinoma (KB) | 2.5 |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The following is a detailed methodology for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during their exponential growth phase.
-
Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve a range of desired final concentrations.
-
Add the diluted compound solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Proposed Signaling Pathway for Apoptosis Induction
Studies on Artoindonesianin B and related prenylated flavonoids suggest that their cytotoxic effects are mediated through the induction of apoptosis. This process is believed to involve the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Proposed apoptotic pathway of this compound in cancer cells.
This diagram illustrates the proposed mechanism where this compound activates the p38 MAPK and JNK pathways, leading to the cleavage of caspase-3 and PARP, ultimately resulting in apoptosis. This provides a framework for further mechanistic studies into the anti-cancer properties of this compound.
References
- 1. Artoindonesianins A and B, two new prenylated flavones from the root of Artocarpus champeden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsu.edu [bsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
